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4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl Documentation Hub

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  • Product: 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl
  • CAS: 2095384-66-8

Core Science & Biosynthesis

Foundational

Architectural and Pharmacological Profiling of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl

A Technical Whitepaper on Synthesis, Physicochemical Properties, and CNS Drug Discovery Applications Introduction & Structural Rationale In the landscape of central nervous system (CNS) drug discovery, the design of priv...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Synthesis, Physicochemical Properties, and CNS Drug Discovery Applications

Introduction & Structural Rationale

In the landscape of central nervous system (CNS) drug discovery, the design of privileged scaffolds requires a delicate balance between lipophilicity, metabolic stability, and target affinity. 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine hydrochloride represents a highly specialized, chiral-center-containing organic building block. It is a sophisticated derivative of the 4-phenyltetrahydro-2H-pyran-4-amine core, a motif frequently utilized in the development of neuroprotective agents, antiviral compounds, and selective histone deacetylase 6 (HDAC6) inhibitors [1].

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a carefully engineered system. Every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose:

  • The Tetrahydropyran (THP) Ring: Replacing a standard cyclohexane ring with a tetrahydropyran introduces an oxygen atom (oxa-substitution). This strategically lowers the overall lipophilicity (clogP) and reduces non-specific plasma protein binding. The result is an increased free fraction of the drug in the brain, a critical parameter for CNS penetration [2].

  • The 3-(tert-Butyl) Substitution: The bulky, electron-donating tert-butyl group at the meta position of the phenyl ring serves a dual purpose. Pharmacodynamically, it occupies specific hydrophobic pockets in target enzymes (such as the L1 loop of HDAC6). Pharmacokinetically, it acts as a steric shield, blocking cytochrome P450-mediated aromatic oxidation at that site, thereby extending the molecule's metabolic half-life.

  • The C4 Primary Amine: Positioned at a quaternary carbon, this amine provides a highly stable vector for further functionalization (e.g., coupling with carboxylic acids to form amides, or reductive amination) without the risk of racemization or epimerization.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this intermediate is essential for predicting the behavior of the final active pharmaceutical ingredient (API). The data below reflects the properties of the hydrochloride salt, which is preferred for its enhanced stability and aqueous solubility.

ParameterValue / DescriptionPharmacological Implication
Molecular Formula C₁₅H₂₄ClNO (HCl salt)Complies with optimal size constraints for CNS-active small molecules.
Molecular Weight 269.81 g/mol (Salt); 233.35 g/mol (Free base)Well below the 400 Da threshold ideal for blood-brain barrier (BBB) crossing.
Topological Polar Surface Area (TPSA) ~35.2 ŲExcellent for CNS penetration (optimal range is 20–90 Ų).
Hydrogen Bond Donors/Acceptors 2 Donors (Amine) / 1 Acceptor (Ether O)Low H-bond count minimizes desolvation energy required to cross the BBB.
Physical State White to off-white crystalline powderHigh crystallinity ensures batch-to-batch consistency and shelf-life stability.

Synthetic Methodology & Protocol

The synthesis of 4-aryl-4-aminotetrahydropyrans presents a unique chemical challenge: installing a primary amine at a sterically hindered tertiary carbon. Standard reductive amination is impossible here because the precursor is a ketone, and forming an imine followed by reduction would not yield the required quaternary center. Therefore, a self-validating workflow utilizing a Grignard addition followed by a Ritter reaction is employed.

Synthesis SM1 Tetrahydro-4H-pyran-4-one Step1 Grignard Addition (THF, -78°C to RT) SM1->Step1 SM2 3-(tert-Butyl)phenylmagnesium bromide SM2->Step1 Int1 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-ol Step1->Int1 Step2 Ritter Reaction (Chloroacetonitrile, H2SO4/AcOH) Int1->Step2 Int2 Chloroacetamide Intermediate Step2->Int2 Step3 Hydrolysis & Salt Formation (Thiourea, then HCl in Ether) Int2->Step3 Final 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl Step3->Final

Synthetic workflow for 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl.

Step-by-Step Experimental Protocol

Phase 1: Grignard Addition (Formation of Tertiary Alcohol) Causality: The Grignard reagent must be added at cryogenic temperatures (-78°C) to prevent enolization of the tetrahydro-4H-pyran-4-one, which would lead to unreacted starting material and complex mixtures.

  • In an oven-dried, argon-purged flask, dissolve tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous THF (0.5 M).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Dropwise, add 3-(tert-butyl)phenylmagnesium bromide (1.2 eq, 1.0 M in THF) over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol.

Phase 2: Ritter Reaction (Nitrogen Installation) Causality: Tertiary alcohols are highly prone to elimination (dehydration) under acidic conditions. The Ritter reaction leverages this by generating a stable tertiary carbocation in the presence of a nitrile, which immediately traps the carbocation to form an amide, circumventing the elimination pathway.

  • Dissolve the tertiary alcohol (1.0 eq) in glacial acetic acid (0.3 M).

  • Add chloroacetonitrile (2.0 eq).

  • Cool the mixture to 0°C and add concentrated H₂SO₄ (3.0 eq) dropwise.

  • Stir at room temperature for 12 hours.

  • Pour over crushed ice, neutralize with aqueous NaOH (pH 8), and extract with dichloromethane to isolate the chloroacetamide intermediate.

Phase 3: Hydrolysis and HCl Salt Formation

  • Dissolve the chloroacetamide intermediate in ethanol and add thiourea (1.2 eq). Reflux for 8 hours to cleave the chloroacetyl group.

  • Concentrate the mixture, basify with 1N NaOH, and extract the free amine into ethyl acetate.

  • To the organic layer, add 2.0 M HCl in diethyl ether dropwise at 0°C until precipitation is complete.

  • Filter the white crystalline solid and dry under vacuum to yield the final 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl.

Pharmacological Applications in CNS Drug Discovery

Derivatives of the 4-phenyltetrahydro-2H-pyran-4-amine class are heavily utilized in the synthesis of selective HDAC6 inhibitors. Unlike Class I HDACs, HDAC6 is primarily localized in the cytoplasm, where it deacetylates non-histone proteins such as α-tubulin [3].

When 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine is coupled with a zinc-binding group (ZBG) like a hydroxamic acid via a suitable linker, it acts as a potent cap group. The tetrahydropyran and substituted phenyl ring interact with the hydrophobic surface of the HDAC6 catalytic domain. Inhibition of HDAC6 leads to the hyperacetylation of α-tubulin, which stabilizes microtubules and enhances axonal transport—a mechanism showing profound efficacy in models of Alzheimer's disease, Charcot-Marie-Tooth disease, and depression[2][3].

Pathway Ligand THP-Amine Derived HDAC6 Inhibitor HDAC6 HDAC6 Enzyme (Cytoplasmic) Ligand->HDAC6 Binds Catalytic Pocket Tubulin α-Tubulin (Lys40 Residue) HDAC6->Tubulin Inhibits Deacetylation Transport Microtubule Stability & Axonal Transport Tubulin->Transport Hyperacetylation Outcome Neuroprotection & Disease Modification Transport->Outcome

Mechanistic pathway of THP-amine derivatives in HDAC6 inhibition and neuroprotection.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized building block for downstream API manufacturing, the following analytical validations must be performed:

  • High-Performance Liquid Chromatography (HPLC): Run on a reverse-phase C18 column (Water/Acetonitrile gradient with 0.1% TFA). A single sharp peak should be observed, confirming >98% purity. The lack of UV-absorbing impurities ensures no residual aromatic starting materials remain.

  • Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆):

    • A distinct singlet integrating to 9H at ~1.25 ppm confirms the presence of the tert-butyl group.

    • A multiplet at 7.20–7.50 ppm integrating to 4H confirms the meta-substituted phenyl ring.

    • Broad exchangeable signals at ~8.50 ppm (3H) confirm the primary amine hydrochloride (NH₃⁺).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should yield an [M+H]⁺ peak at m/z 234.2, corresponding to the exact mass of the free base.

References

  • ChemicalRoot. "(4-Phenyltetrahydro-2H-Pyran-4-Yl)Amine(Saltdata: Hcl) CAS NO 14006-31-6". ChemicalRoot Catalog. Available at:[Link]

  • ACS Medicinal Chemistry Letters. "Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors". American Chemical Society. Available at:[Link]

  • PubMed Central (PMC). "Selectivity of Hydroxamate- and Difluoromethyloxadiazole-Based Inhibitors of Histone Deacetylase 6 In Vitro and in Cells". National Institutes of Health. Available at:[Link]

Exploratory

In Vitro Pharmacological Profiling of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl: A Technical Guide

Target Audience: Research Scientists, Assay Developers, and Preclinical Pharmacologists Compound: 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine Hydrochloride (CAS: 861857-61-6)[1] Executive Summary The compound 4-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Preclinical Pharmacologists Compound: 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine Hydrochloride (CAS: 861857-61-6)[1]

Executive Summary

The compound 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl represents a highly specialized pharmacophore within the 4-aryl-4-aminotetrahydropyran class. Structurally analogous to arylcyclohexylamines, this compound substitutes a cyclohexane ring with a tetrahydropyran (THP) ring and incorporates a bulky, highly lipophilic 3-tert-butylphenyl moiety.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating methodological framework for profiling this compound. Based on its structure, the primary pharmacological targets of interest are the N-methyl-D-aspartate (NMDA) receptor (specifically the phencyclidine/MK-801 binding site within the ion channel pore)[2] and the Sigma-1 ( σ1​ ) receptor [3]. The protocols detailed herein bridge the gap between equilibrium binding affinities and high-resolution functional kinetics.

Chemical Rationale & Predictive Pharmacodynamics

The structural modifications in this compound drive specific pharmacological behaviors:

  • Tetrahydropyran (THP) Ring: The introduction of an oxygen heteroatom into the saturated ring alters the molecule's electrostatic potential and hydrogen-bonding capacity. THP derivatives frequently exhibit enhanced affinity for σ1​ receptors compared to their carbocyclic counterparts[3].

  • 3-tert-Butyl Substitution: The bulky tert-butyl group at the meta position of the phenyl ring significantly increases lipophilicity (LogP) and steric bulk. This modification is predicted to increase the residence time ( 1/koff​ ) within the hydrophobic pocket of the NMDA receptor channel, driving potent non-competitive antagonism.

Table 1: Predicted In Vitro Receptor Binding Profile

To establish a baseline before functional testing, radioligand binding assays are utilized to determine the absolute binding affinity ( Ki​ ). Below is the expected pharmacological profile based on structure-activity relationship (SAR) logic.

Target ReceptorRadioligandReference InhibitorExpected Affinity ( Ki​ )Assay Purpose
NMDA (PCP Site) [ 3 H]MK-801(+)-MK-801< 50 nMPrimary target validation
Sigma-1 ( σ1​ ) -pentazocineHaloperidol< 100 nMAssess off-target neuromodulation
SERT [ 3 H]citalopramFluoxetine> 1,000 nMEvaluate monoamine selectivity

Functional Characterization: High-Throughput Calcium Flux

Causality & Assay Logic: Equilibrium binding ( Ki​ ) confirms affinity but cannot distinguish between an agonist, partial agonist, or channel blocker. Because the NMDA receptor is a calcium-permeable ligand-gated ion channel, measuring intracellular calcium flux ( Δ[Ca2+]i​ ) is the gold standard for functional profiling[4]. We utilize a Fluorometric Imaging Plate Reader (FLIPR) assay to determine the functional IC50​ .

Critical Parameter: The assay buffer must be Mg2+ -free. Physiological magnesium causes a voltage-dependent block of the NMDA channel pore, which would mask the inhibitory effect of our test compound[2].

Protocol: FLIPR Calcium 6 Assay for NMDA Receptor Antagonism
  • Cell Culture & Plating: Seed HEK293 cells stably expressing human GluN1 and GluN2A subunits at 20,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Aspirate culture media. Add 25 µL/well of FLIPR Calcium 6 Assay dye dissolved in Mg2+ -free Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid. Note: Probenecid is crucial to inhibit anion-exchange proteins and prevent premature dye efflux. Incubate for 2 hours at 37°C.

  • Compound Incubation: Prepare a 10 mM stock of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl in 100% DMSO. Perform serial dilutions in assay buffer and add 12.5 µL/well (final DMSO concentration <0.1% to prevent cytotoxicity). Incubate for 15 minutes.

  • Agonist Stimulation & Readout: Transfer the plate to the FLIPR Tetra system. Record baseline fluorescence for 10 seconds. Add 12.5 µL of an EC80​ Glutamate/Glycine solution (e.g., 3 µM Glutamate / 10 µM Glycine). Record fluorescence (Excitation: 485 nm, Emission: 525 nm) at 1-second intervals for 3 minutes.

  • Data Analysis: Calculate the maximum minus minimum relative fluorescence units (RFU). Plot dose-response curves using a 4-parameter logistic regression to determine the IC50​ .

FLIPR_Workflow A 1. Cell Plating (HEK293 + GluN1/GluN2A) B 2. Dye Loading (Calcium 6 + Probenecid) A->B C 3. Compound Incubation (Test Compound, 15 min) B->C D 4. Agonist Stimulation (Glutamate + Glycine) C->D E 5. Fluorescence Readout (Ex: 485nm / Em: 525nm) D->E F 6. Data Analysis (IC50 Determination) E->F

High-throughput FLIPR calcium assay workflow for functional NMDA receptor profiling.

High-Resolution Electrophysiology: Whole-Cell Patch Clamp

Causality & Assay Logic: While FLIPR provides excellent throughput for IC50​ determination, it lacks the temporal resolution to define channel kinetics ( kon​ , koff​ ) and voltage-dependence. To conclusively prove that 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl acts as an open-channel uncompetitive blocker, whole-cell patch-clamp electrophysiology is mandatory[2].

Protocol: Voltage-Clamp Recording of NMDA Currents
  • Preparation: Plate HEK293-GluN1/GluN2A cells on poly-D-lysine coated glass coverslips.

  • Buffer Optimization (Self-Validating System):

    • Extracellular (Bath) Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2​ , 10 mM HEPES, 10 mM Glucose (pH 7.4). Omit MgCl2​ entirely.

    • Intracellular (Pipette) Solution: 120 mM CsF, 20 mM CsCl, 10 mM HEPES, 10 mM EGTA (pH 7.2). Note: Cesium ( Cs+ ) is used instead of Potassium ( K+ ) to block endogenous outward potassium currents, ensuring the recorded current is purely NMDA-mediated.

  • Recording: Pull borosilicate glass pipettes to a resistance of 3-5 M Ω . Establish the whole-cell configuration and clamp the membrane potential at -70 mV.

  • Drug Application: Using a rapid perfusion system, apply 100 µM Glutamate + 10 µM Glycine to elicit a steady-state inward current. Co-apply the test compound at varying concentrations to measure the rate of current decay (blockade) and calculate the association rate constant ( kon​ ). Wash out the compound to measure the dissociation rate ( koff​ ).

NMDAR_Mechanism Glutamate Glutamate Receptor NMDA Receptor (Open State) Glutamate->Receptor Binds GluN2 Glycine Glycine Glycine->Receptor Binds GluN1 Calcium Ca2+ Influx Receptor->Calcium Activates BlockedState NMDA Receptor (Blocked State) Receptor->BlockedState + Blocker Blocker THP-4-amine Derivative (Channel Blocker) Blocker->BlockedState Binds PCP Site BlockedState->Calcium Inhibits

Mechanism of non-competitive NMDA receptor antagonism by the THP derivative.

In Vitro ADME Profiling: Microsomal Stability

Causality & Assay Logic: A compound's in vitro efficacy is irrelevant if it is immediately degraded by hepatic enzymes. The bulky 3-tert-butyl group provides steric hindrance that may protect the phenyl ring from some CYP450-mediated oxidation, but the THP ring is susceptible to α -oxidation. Assessing Human Liver Microsome (HLM) stability provides a predicted intrinsic clearance ( CLint​ ) value.

Protocol: HLM Stability Assay
  • Incubation Mixture: Combine 0.5 mg/mL pooled human liver microsomes, 1 µM test compound, and 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Withdraw 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the half-life ( t1/2​ ).

References

  • NextSDS. "BENZYL-(TETRAHYDRO-PYRAN-4-YL)-AMINE — Chemical Substance Information."[1] URL: [Link]

  • Strong, K. L., et al. "NMDA receptor modulators: an updated patent review (2013 – 2014)." Expert Opinion on Therapeutic Patents.[2] URL: [Link]

  • Bettini, E., et al. "The N-Methyl-D-Aspartate Receptor Blocker REL-1017 (Esmethadone) Reduces Calcium Influx Induced by Glutamate, Quinolinic Acid, and Gentamicin." Pharmaceuticals.[4] URL: [Link]

  • Quick, E., et al. "Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure." Pharmaceuticals.[3] URL: [Link]

Sources

Foundational

A Technical Guide to the Pharmacokinetic and Biodistribution Profiling of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl

Abstract This guide provides a comprehensive framework for the preclinical characterization of the pharmacokinetic (PK) and biodistribution profile of the novel chemical entity, 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the preclinical characterization of the pharmacokinetic (PK) and biodistribution profile of the novel chemical entity, 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl. As a compound featuring a tetrahydropyran (THP) moiety—a structural motif increasingly used in drug discovery to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties—a thorough understanding of its in vivo behavior is critical for further development.[1][2] This document outlines a logical, multi-stage approach, beginning with foundational bioanalytical method development, progressing through a suite of in vitro ADME assays, and culminating in definitive in vivo pharmacokinetic and biodistribution studies in a relevant animal model. The causality behind each experimental choice is detailed, ensuring a self-validating and scientifically rigorous investigation.

Introduction: The Rationale for Characterizing a Novel THP-Containing Amine

The compound 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl belongs to a class of molecules that leverages the tetrahydropyran (THP) scaffold. The THP ring is often employed as a bioisostere of a cyclohexane ring to improve physicochemical properties, such as reducing lipophilicity and enhancing solubility, which can lead to more favorable ADME profiles.[1][2] The presence of a primary amine and a bulky tert-butylphenyl group suggests potential for specific protein interactions and a unique metabolic profile.

A comprehensive understanding of a drug candidate's journey through the body—its absorption, tissue distribution, metabolism, and excretion (ADME)—is fundamental to successful drug development.[3][4][5] Early and accurate characterization of the pharmacokinetic (PK) and biodistribution profile allows for informed decision-making, helps to predict human dosage, and identifies potential safety liabilities before resource-intensive clinical trials.[6][7] This guide proposes a systematic workflow to generate a robust data package for this specific molecule, in line with regulatory expectations for preclinical development.[8][9][10]

Foundational Stage: Bioanalytical Method Development and Validation

Before any kinetic or distribution studies can be undertaken, a robust and validated bioanalytical method is required to accurately quantify the analyte in complex biological matrices like plasma and tissue homogenates.[11][12][13] Given its sensitivity and selectivity, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule quantification.[14][15]

Objective

To develop and validate a sensitive, selective, and reproducible LC-MS/MS method for the quantification of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl in plasma and key tissue homogenates (e.g., liver, kidney, brain).

Experimental Protocol: LC-MS/MS Method Development
  • Mass Spectrometer Tuning: Infuse a standard solution of the compound into the mass spectrometer to optimize ion source parameters (e.g., electrospray voltage, temperature) and identify the parent ion.

  • Fragmentation and MRM Selection: Perform product ion scans to determine the most stable and abundant fragment ions. Select the optimal parent-fragment ion transition for Multiple Reaction Monitoring (MRM) to ensure high selectivity.

  • Chromatographic Separation:

    • Select an appropriate HPLC/UPLC column (e.g., C18) to achieve good chromatographic peak shape and retention.

    • Develop a mobile phase gradient (typically using acetonitrile or methanol and water with a modifier like formic acid) to separate the analyte from endogenous matrix components.

  • Sample Preparation:

    • Evaluate different sample extraction techniques to efficiently remove proteins and interferences from the biological matrix.[11] Common methods include:

      • Protein Precipitation (PPT): Simple and fast, using a solvent like acetonitrile.

      • Liquid-Liquid Extraction (LLE): Offers cleaner extracts by partitioning the analyte into an immiscible organic solvent.[11]

      • Solid-Phase Extraction (SPE): Provides the cleanest samples by using a solid sorbent to selectively bind and elute the analyte.[11]

  • Method Validation: Validate the method according to regulatory guidelines, assessing parameters such as:

    • Linearity: Construct a calibration curve to demonstrate a linear relationship between concentration and response.

    • Accuracy and Precision: Determine the closeness of measured values to the true value and the reproducibility of measurements.[13]

    • Selectivity: Ensure no interference from endogenous components in the matrix.

    • Sensitivity (LLOQ): Establish the Lower Limit of Quantification as the lowest concentration that can be measured with acceptable accuracy and precision.[13]

    • Matrix Effect and Recovery: Assess the impact of the biological matrix on ionization and the efficiency of the extraction process.

Phase 1: In Vitro ADME Profiling

In vitro ADME assays are crucial for early-stage drug development.[3] They provide initial insights into a compound's potential in vivo behavior, helping to identify liabilities and guide compound optimization before committing to costly and ethically sensitive animal studies.[4][6][16]

Metabolic Stability Assessment

This assay predicts the extent of metabolism in the liver, the body's primary metabolic hub.[17][18] High metabolic instability can lead to rapid clearance and poor bioavailability.

  • Experimental System: Pooled liver microsomes (from human and the selected animal species, e.g., rat) are used as they contain the key Phase I drug-metabolizing enzymes (Cytochrome P450s).[19][20][21]

  • Protocol:

    • Incubate the test compound (e.g., at 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein) at 37°C.[19]

    • Initiate the metabolic reaction by adding the cofactor NADPH.[21]

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45 minutes).[21]

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[19]

    • Analyze the samples using the validated LC-MS/MS method to measure the disappearance of the parent compound over time.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins (like albumin) dictates the free (unbound) concentration available to interact with its target and be cleared from the body.[22][23] High plasma protein binding can limit efficacy and distribution.

  • Experimental System: Rapid Equilibrium Dialysis (RED) is a common and reliable method.[23]

  • Protocol:

    • Add the test compound to plasma from the relevant species in one chamber of the RED device.

    • Add phosphate-buffered saline (PBS) to the other chamber, separated by a semipermeable membrane.[23]

    • Incubate the device at 37°C for several hours to allow the unbound drug to reach equilibrium across the membrane.[22][23][24]

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Analyze the concentration of the compound in both chambers by LC-MS/MS.

  • Data Analysis: Calculate the fraction unbound (fu) in plasma.[22]

In Vitro ADME Parameter Assay Purpose Key Output
Metabolism Liver Microsomal StabilityTo predict hepatic clearance and metabolic rate.[18][21]In vitro half-life (t½), Intrinsic Clearance (CLint)
Distribution Plasma Protein Binding (PPB)To determine the fraction of drug free to exert pharmacological effects.[22][23]Fraction Unbound (fu)

Phase 2: In Vivo Pharmacokinetic (PK) Study

Animal models are indispensable tools for preclinical drug screening and for understanding basic pharmacokinetic parameters before human trials.[7][25] This phase determines the concentration-time profile of the drug in the systemic circulation after administration.

Objective

To determine key pharmacokinetic parameters (e.g., Clearance, Volume of Distribution, Half-life, Bioavailability) following intravenous (IV) and oral (PO) administration in a suitable animal model.

Experimental Design and Protocol
  • Animal Model Selection: The rat is a commonly used species for initial PK studies due to its well-characterized physiology and handling practicalities.[7][26]

  • Dosing:

    • IV Group: Administer a single bolus dose via the tail vein (e.g., 1-2 mg/kg) to determine parameters independent of absorption.

    • PO Group: Administer a single dose via oral gavage (e.g., 5-10 mg/kg) to assess oral absorption and bioavailability.

  • Blood Sampling: Collect serial blood samples (e.g., via tail or jugular vein) at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into anticoagulant-treated tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma frozen at -80°C until analysis.

  • Sample Analysis: Quantify the drug concentration in all plasma samples using the validated LC-MS/MS method.

  • Data Analysis:

    • Use non-compartmental analysis (NCA) to calculate key PK parameters.[27]

    • Key Parameters:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the plasma concentration-time curve, representing total drug exposure.[27]

      • t½: Elimination half-life.[28]

      • CL: Clearance, the volume of plasma cleared of the drug per unit time.[28]

      • Vd: Apparent volume of distribution, indicating the extent of drug distribution into tissues.[28]

      • F%: Oral bioavailability, the fraction of the oral dose that reaches systemic circulation.

Visualization of the In Vivo PK Workflow

PK_Workflow cluster_Dosing Dosing Phase cluster_Sampling Sampling & Processing cluster_Analysis Analysis Phase Dose_IV Intravenous (IV) Dose Blood_Collection Serial Blood Sampling Dose_IV->Blood_Collection Dose_PO Oral (PO) Dose Dose_PO->Blood_Collection Plasma_Prep Plasma Preparation Blood_Collection->Plasma_Prep LCMS_Analysis LC-MS/MS Quantification Plasma_Prep->LCMS_Analysis PK_Calc NCA Parameter Calculation (AUC, Cmax, t½, CL, Vd, F%) LCMS_Analysis->PK_Calc

Caption: Workflow for the in vivo pharmacokinetic study.

Phase 3: In Vivo Biodistribution Study

While PK studies reveal how much drug is in the blood, biodistribution studies show where the drug goes in the body.[29] This is critical for confirming that the drug reaches its target tissue and for identifying potential off-target accumulation that could lead to toxicity.

Objective

To quantify the concentration of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl in major organs and tissues at specific time points after administration.

Experimental Design and Protocol
  • Animal Model and Dosing: Use the same animal model and dosing routes (IV or PO) as the PK study.

  • Time Points: Select time points based on the PK profile, typically including Tmax, a point during the elimination phase, and a late time point (e.g., 1, 8, and 24 hours).

  • Tissue Collection: At each designated time point, humanely euthanize a cohort of animals. Perfuse the animals with saline to remove blood from the tissues.

  • Organ Harvesting: Dissect and collect key organs of interest (e.g., liver, kidneys, lungs, heart, spleen, brain, and target tissue if known).

  • Tissue Homogenization:

    • Weigh each tissue sample.

    • Homogenize the tissue in a suitable buffer to create a uniform suspension.[30][31] Mechanical homogenization (e.g., using a bead beater or rotor-stator homogenizer) is effective for a wide range of tissues.[30][32]

  • Sample Analysis: Analyze the concentration of the drug in the tissue homogenates using the validated LC-MS/MS method.

  • Data Presentation: Express results as the amount of drug per gram of tissue (e.g., ng/g).

Data Interpretation and Visualization

The data should be compiled into a table summarizing the tissue concentrations at each time point. This allows for direct comparison of drug distribution across different organs.

Tissue Concentration at 1 hr (ng/g) Concentration at 8 hr (ng/g) Concentration at 24 hr (ng/g)
Blood
Liver
Kidney
Lung
Heart
Spleen
Brain
Visualization of the Biodistribution Workflow

Biodistribution_Workflow Dosing Administer Compound (IV or PO) Timepoints Euthanize at Pre-defined Time Points (T1, T2, T3) Dosing->Timepoints Perfusion Saline Perfusion Timepoints->Perfusion Harvest Harvest Organs (Liver, Kidney, Brain, etc.) Perfusion->Harvest Homogenize Tissue Homogenization Harvest->Homogenize Analysis LC-MS/MS Quantification Homogenize->Analysis Report Report Data (ng drug/g tissue) Analysis->Report

Caption: Workflow for the in vivo biodistribution study.

Synthesis and Conclusion

The systematic approach detailed in this guide—from foundational bioanalytical work to integrated in vitro and in vivo studies—provides a comprehensive strategy for characterizing the pharmacokinetic and biodistribution profile of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl. The results from these studies will be pivotal. They will establish the compound's ADME properties, inform dose selection for future efficacy and toxicology studies, and ultimately determine its viability as a drug candidate.[33] The integration of in vitro data with in vivo findings allows for the development of a robust preclinical data package, essential for advancing a promising molecule through the drug development pipeline.[34]

References

  • In Vitro ADME. (n.d.). Selvita. Retrieved from [Link]

  • In Vitro ADME. (n.d.). BioDuro. Retrieved from [Link]

  • In vitro screening. (n.d.). IQVIA. Retrieved from [Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. (n.d.). Beckman Coulter. Retrieved from [Link]

  • Hoque, M., et al. (2022). Role of animal models in biomedical research: a review. Journal of Animal Research and Nutrition.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Non-Enzymatic Tissue Homogenization for Biodistribution Analysis. Journal of Visualized Experiments, (69), e4322.
  • In vitro ADME drug discovery services. (n.d.). Symeres. Retrieved from [Link]

  • Nassar, A. F., et al. (2009). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening, 14(9), 1085-1092.
  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Tissue Homogenization. (n.d.). Microbiology International. Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Animal Pharmacokinetic Studies for Safe Treatments. (n.d.). Biotechfarm. Retrieved from [Link]

  • A Comparative Guide to (Tetrahydro-2H-pyran-4-yl)hydrazine Derivatives in Drug Discovery. (2025). Benchchem.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Plasma Protein Binding Assay. (2022, November 3). Visikol. Retrieved from [Link]

  • KNOWLEDGE – International Journal Vol. 45.7 THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. (n.d.). Retrieved from [Link]

  • Tissue Homogenization: 4 Viable Techniques. (2016, May 12). Pion Inc. Retrieved from [Link]

  • Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. (2016, December 15). Bioorganic & Medicinal Chemistry.
  • Li, J., et al. (2017). A method to determine pharmacokinetic parameters based on andante constant-rate intravenous infusion. Scientific Reports, 7, 13391.
  • Microsomal Stability. (n.d.). Cyprotex. Retrieved from [Link]

  • Marradi, M., et al. (2019). Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles. Journal of Nanobiotechnology, 17(1), 79.
  • Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies. (n.d.). Retrieved from [Link]

  • Plasma Protein Binding. (n.d.). QPS. Retrieved from [Link]

  • Zhang, D. (2023). Methods and techniques for tissue homogenization: A comprehensive review.
  • van de Merbel, N. (2019). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis, 11(2), 113-126.
  • Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery. (2025). Benchchem.
  • A CRITICAL REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF FEW ONCOLOGY DRUGS BY USING LC-MS-MS. (2006, November 20). Retrieved from [Link]

  • Plasma Protein Binding Assay. (n.d.). Domainex. Retrieved from [Link]

  • Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. (2022, April 12).
  • The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology. (n.d.). Retrieved from [Link]

  • How to select the right animal species for TK/PK studies? (2025, May 29). Patsnap. Retrieved from [Link]

  • Preclinical research strategies for drug development. (2025, August 11). AMSbiopharma.
  • Correlation between In-vitro and In-vivo Studies based on Pharmacokinetic Considerations. (2020, March 12). Journal of Drug and Alcohol Research.
  • FDA Toxicology Studies & Drug Approval Requirements. (2025, September 1). Auxochromofours.
  • Statistical analysis of pharmacokinetic data : bioequivalence study. (n.d.). Retrieved from [Link]

  • An insight of development and validation of bioanalytical method in the reference of anticancer drugs by using LC-MS/MS. (2022, April 18). ScienceScholar.
  • "Bioanalytical Method Development and Validation for Estimation of Active Pharmaceutical Substance by LC-MS/MS: A General Review on Bioanalysis". (2024, March 20).
  • Current developments in LC-MS for pharmaceutical analysis. (2020, February 17). Journal of Pharmaceutical and Biomedical Analysis.
  • Preclinical Studies in Drug Development. (n.d.). PPD. Retrieved from [Link]

  • Preclinical Regulatory Requirements. (n.d.). Duke University. Retrieved from [Link]

  • Format and Content of the Human Pharmacokinetics and Bioavailability Section of an Application. (n.d.). FDA. Retrieved from [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide N
  • The Subcellular Distribution of Small Molecules: A Meta-Analysis. (n.d.).
  • Mapping Drug Biodistribution: Tracing the Journey to Target Tissues. (2025, September 16). Biocytogen.
  • The Chemistry and Pharmacology of Tetrahydropyridines. (n.d.). Ingenta Connect. Retrieved from [Link]

  • Drug Development through Modification of Small Molecular Drugs with Monodisperse Poly(ethylene glycol)s. (2020, July 22). Organic Process Research & Development.
  • PET in drug biodistribution studies. (2021, February 18). TPC. Retrieved from [Link]

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Exploratory

Comprehensive Physicochemical and Synthetic Profiling of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine Hydrochloride

Executive Summary The targeted synthesis and evaluation of conformationally restricted cyclic amines have driven significant advancements in neuropharmacology. The compound 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The targeted synthesis and evaluation of conformationally restricted cyclic amines have driven significant advancements in neuropharmacology. The compound 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine hydrochloride represents a specialized aryltetrahydropyran derivative. By substituting the traditional cyclohexane ring—commonly found in classic arylcyclohexylamines—with a tetrahydropyran moiety, medicinal chemists achieve a profound reduction in lipophilicity (LogP) while preserving the critical 3D pharmacophore geometry . This structural modification is highly relevant for optimizing Ligand Lipophilicity Efficiency (LLE) when developing selective Sigma-1 ( σ1​ ) receptor ligands or NMDA receptor modulators.

Physicochemical Properties & Molecular Data

Understanding the exact physical properties is critical for formulation and assay development. The incorporation of the ethereal oxygen into the saturated ring significantly enhances aqueous solubility and alters the metabolic profile compared to its carbocyclic analogs.

PropertyValue / Description
Chemical Name 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl
Freebase Formula C₁₅H₂₃NO
Hydrochloride Salt Formula C₁₅H₂₄ClNO
Freebase Molecular Weight 233.35 g/mol
Salt Molecular Weight 269.81 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in H₂O, DMSO, and Methanol; Insoluble in Hexanes
Hydrogen Bond Donors 3 (in HCl salt form: -NH₃⁺)
Hydrogen Bond Acceptors 2 (Amine nitrogen, Pyran oxygen)

Chemical Synthesis & Purification Workflow

The synthesis of highly substituted quaternary carbons requires precise stereoelectronic control. The following protocol outlines a robust, self-validating workflow for generating the high-purity HCl salt.

Step 1: Grignard Addition (Core Scaffold Assembly)
  • Protocol : 3-tert-Butylbromobenzene is reacted with magnesium turnings in anhydrous THF to form the Grignard reagent, which is then added dropwise to tetrahydro-4H-pyran-4-one at 0 °C.

  • Causality : The causality behind this choice lies in the nucleophilic attack of the aryl carbanion on the sterically unhindered ketone. This step is strictly required to establish the core quaternary carbon stereocenter that dictates the molecule's 3D topography.

  • Self-Validation : Reaction completion is verified via Thin Layer Chromatography (TLC) (Hexane:EtOAc 8:2). The complete disappearance of the UV-inactive ketone spot (visualized via KMnO₄ stain) confirms total conversion to the tertiary alcohol intermediate.

Step 2: Ritter-Type Azidation
  • Protocol : The tertiary alcohol is dissolved in chloroform and treated with sodium azide (NaN₃) and trifluoroacetic acid (TFA) at 0 °C, gradually warming to room temperature.

  • Causality : Direct reductive amination of a tertiary alcohol is energetically unfavorable due to extreme steric hindrance. The highly acidic TFA conditions promote the loss of water, forming a stable tertiary carbocation that is rapidly and efficiently trapped by the azide nucleophile .

  • Self-Validation : An aliquot of the organic layer is analyzed via FT-IR spectroscopy. The appearance of a strong, sharp peak at ~2100 cm⁻¹ confirms the successful incorporation of the azide group.

Step 3: Reduction to Primary Amine
  • Protocol : The azide intermediate undergoes a Staudinger reduction using triphenylphosphine (PPh₃) in THF/H₂O, or alternatively, catalytic hydrogenation (Pd/C, H₂ gas).

  • Causality : The Staudinger reduction is specifically chosen to ensure absolute chemoselectivity. It prevents any unwanted ring-opening of the tetrahydropyran or over-alkylation that frequently occurs with harsher reducing agents like LiAlH₄.

  • Self-Validation : IR spectroscopy is utilized again; the complete disappearance of the 2100 cm⁻¹ azide stretch self-validates the quantitative reduction to the primary amine freebase.

Step 4: Hydrochloride Salt Formation
  • Protocol : The purified freebase is dissolved in anhydrous diethyl ether. A 2.0 M solution of HCl in ether is added dropwise under an inert atmosphere until precipitation ceases. The crystals are filtered, washed with cold ether, and dried in vacuo.

  • Causality : Converting the lipophilic freebase into a hydrochloride salt drastically improves aqueous solubility and oxidative stability. This conversion is an absolute prerequisite for conducting reliable in vitro biological assays and ensuring long-term shelf stability .

Analytical Characterization Protocols

Rigorous analytical validation ensures the structural integrity of the synthesized batch before it enters biological screening.

  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI-MS) in positive mode is utilized. The protocol must yield a protonated molecular ion [M+H]+ at m/z 234.1852, exactly corresponding to the freebase mass.

  • Nuclear Magnetic Resonance (NMR) : ¹H-NMR (400 MHz, DMSO-d₆) will show a characteristic 9-proton singlet at ~1.30 ppm for the tert-butyl group, and broad multiplets between 3.50–4.00 ppm corresponding to the equatorial and axial protons adjacent to the oxygen in the tetrahydropyran ring .

Pharmacological Context & Receptor Profiling

The transition from a cyclohexane to a tetrahydropyran scaffold is a deliberate strategy in rational drug design. The introduction of the oxygen atom reduces the LogD value by approximately one full order of magnitude [3]. This targeted reduction in lipophilicity mitigates off-target hydrophobic interactions and minimizes metabolic trapping in adipose tissue, thereby improving the Ligand Lipophilicity Efficiency (LLE). Furthermore, the bulky meta-tert-butyl group forces the phenyl ring into an optimal perpendicular conformation relative to the pyran ring, maximizing π

π stacking and hydrophobic packing within the binding pockets of target neuroreceptors.

Workflow Visualization

Workflow Start Starting Materials 3-t-Butylbromobenzene + Tetrahydro-4H-pyran-4-one Grignard Step 1: Grignard Addition (Tertiary Alcohol Formation) Start->Grignard Mg, THF, 0°C to RT Azidation Step 2: Azidation (NaN3 / TFA) Grignard->Azidation Carbocation Intermediate Reduction Step 3: Reduction (Staudinger or Pd/C H2) Azidation->Reduction N2 Elimination Salt Step 4: HCl Salt Formation (Ether / HCl gas) Reduction->Salt Crystallization Char Analytical Characterization (NMR, LC-MS, XRD) Salt->Char QA/QC Bio In Vitro Bioassay (Receptor Binding Profiling) Char->Bio Validated Compound

Figure 1: End-to-end synthesis, purification, and characterization workflow for the target compound.

References

  • PubChem Compound Summary: General Chemical Properties and Salt Formations Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties Source: ChemMedChem (Wiley) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Optimized Dissolution and Handling Protocol for 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl in Cell Culture Assays

Physicochemical Profiling & Solvent Causality The compound 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl presents a unique physicochemical profile that dictates strict handling requirements for in vitro assays....

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Solvent Causality

The compound 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl presents a unique physicochemical profile that dictates strict handling requirements for in vitro assays. Structurally, it features a highly lipophilic tert-butylphenyl moiety paired with a mildly polar tetrahydropyran ring, stabilized as an amine hydrochloride salt.

The Causality of Solvent Choice: While the hydrochloride (HCl) salt form technically improves aqueous solubility compared to its free base counterpart, the bulky, highly lipophilic tert-butyl group drives a high partition coefficient (LogP). Attempting to dissolve this compound directly in aqueous culture media at high stock concentrations (e.g., 10 mM) will inevitably result in micellization or micro-precipitation.

To ensure complete monomolecular dispersion, anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. As a polar aprotic vehicle, DMSO efficiently disrupts the crystal lattice of the HCl salt while fully solvating the lipophilic tail.

Mitigating Solvent Toxicity: The 0.1% Rule

A critical failure point in cell culture assays is the introduction of solvent-induced artifacts. The establishes strict limits on DMSO concentrations in biological assays. Exceeding a final concentration of 0.5% v/v can lead to severe off-target effects. For example, DMSO has been proven to act as a mixed-competitive inhibitor of human enzymes, fundamentally altering catalytic rates . Furthermore, in cellular models, DMSO concentrations above 0.25% can artificially alter inflammatory signaling pathways (such as NF-κB and MAPK), leading to false-positive anti-inflammatory readouts .

To maintain a self-validating and highly rigorous experimental system, this protocol restricts the final assay DMSO concentration to ≤0.1% v/v , ensuring that all observed phenotypic changes are driven exclusively by the compound .

Pathway HighDMSO High DMSO Concentration (>0.5% v/v) Membrane Cell Membrane Permeabilization HighDMSO->Membrane Enzyme Enzyme Inhibition / Off-target Effects HighDMSO->Enzyme Apoptosis Apoptosis / Cell Death (False Positives) Membrane->Apoptosis Enzyme->Apoptosis

Mechanistic pathway of DMSO-induced assay artifacts when exceeding recommended concentration limits.

The "Solvent Shock" Phenomenon and Vehicle Normalization

Expert Insight: A common methodological error is serial diluting a compound directly in culture media from a single high-concentration DMSO stock. This creates two critical issues:

  • Solvent Shock: Pipetting a micro-volume of 100% DMSO directly into a large volume of aqueous media causes the lipophilic compound to rapidly precipitate ("crash out") before it can disperse.

  • Variable Vehicle: It results in varying DMSO concentrations across the dose-response curve, introducing a confounding variable.

The Solution: This protocol utilizes a Constant-Vehicle Intermediate Dilution method. You will first create a 1000X dose-response curve in 100% DMSO, followed by an intermediate dilution in media. This ensures every single well—including the negative control—receives exactly 0.1% DMSO.

Workflow A Solid Compound (HCl Salt) B 1000X Stocks (100% DMSO) A->B Dissolve & Dilute C Intermediate (Media + 1% DMSO) B->C 1:100 Dilution D Final Assay Well (0.1% DMSO) C->D 1:10 Dilution

Experimental workflow for preparing compound dilutions from solid powder to final cell culture assay.

Step-by-Step Experimental Protocol

Phase 1: Preparation of 10 mM Master Stock
  • Equilibration: Allow the vial of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Weighing: Weigh the required mass using a microbalance (e.g., 2.70 mg for 1 mL of 10 mM stock, assuming a MW of ~269.81 g/mol for the HCl salt).

  • Dissolution: Add the calculated volume of sterile, anhydrous DMSO (≥99.9% purity).

  • Homogenization: Vortex vigorously for 60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 2–5 minutes.

Phase 2: 1000X Dose-Response Curve (In 100% DMSO)

Perform serial dilutions of the 10 mM Master Stock using 100% anhydrous DMSO to create 1000X working stocks for each desired final concentration. Causality: Keeping the compound in 100% DMSO during this stage prevents premature precipitation.

Phase 3: 10X Intermediate Dilution (In Culture Media)
  • Pre-warm the complete cell culture media to 37°C.

  • Dilute each 1000X DMSO stock 1:100 into the pre-warmed media (e.g., 10 µL of 1000X stock into 990 µL of media).

  • Vortex immediately. This creates a 10X intermediate solution containing exactly 1% DMSO.

Phase 4: Final Cell Treatment
  • Add the 10X intermediate solution to your assay wells at a 1:10 ratio (e.g., 10 µL of 10X intermediate into 90 µL of existing media in a 96-well plate).

  • The final well now contains 1X compound and exactly 0.1% DMSO .

Quantitative Dilution Matrix

The following table summarizes the volumetric requirements to achieve a standard dose-response curve while maintaining a self-validating 0.1% DMSO baseline across all conditions.

Target Final Assay Conc.1000X DMSO Stock Conc.Intermediate Dilution (1:100)Final Assay Addition (1:10)Final DMSO %
10 µM 10 mM10 µL (10 mM) + 990 µL Media10 µL (Int.) + 90 µL Media0.1%
1 µM 1 mM10 µL (1 mM) + 990 µL Media10 µL (Int.) + 90 µL Media0.1%
0.1 µM 0.1 mM10 µL (0.1 mM) + 990 µL Media10 µL (Int.) + 90 µL Media0.1%
0.01 µM 0.01 mM10 µL (0.01 mM) + 990 µL Media10 µL (Int.) + 90 µL Media0.1%
Vehicle Control 0 mM (100% DMSO)10 µL (DMSO) + 990 µL Media10 µL (Int.) + 90 µL Media0.1%

Quality Control & Self-Validation

  • Visual Inspection (Microscopy): After adding the final compound to the cells, immediately inspect the wells under an inverted phase-contrast microscope (20X or 40X objective). Look for micro-crystals or cloudy precipitates. If precipitation is observed, the compound has exceeded its thermodynamic solubility limit in aqueous media, and the maximum tested concentration must be lowered.

  • Vehicle Control Validation: The assay is only valid if the 0.1% DMSO Vehicle Control shows no statistically significant difference in cell viability or target readout compared to a "Media Only" (0% DMSO) control well.

  • Storage: Aliquot the 10 mM Master Stock into single-use volumes (e.g., 20 µL) in tightly sealed microcentrifuge tubes. Store at -20°C or -80°C protected from light. Discard any aliquot that has undergone more than two freeze-thaw cycles to prevent concentration inaccuracies due to DMSO hygroscopicity.

References

  • Assay Guidance Manual Source: National Center for Advancing Translational Sciences (NCATS) / Eli Lilly & Company URL:[Link]

  • DMSO: A Mixed-Competitive Inhibitor of Human Acetylcholinesterase Source: ACS Chemical Neuroscience (Kumar A, Darreh-Shori T., 2017) URL:[Link]

  • DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation Source: BioChem / MDPI (Han H, et al., 2023) URL:[Link]

  • A Dual Read-Out Assay to Evaluate the Potency of Compounds Active against Mycobacterium tuberculosis Source: PLoS ONE (Ollinger J, et al., 2013) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl

As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of sterically hindered 4-aryl-4-aminotetrahydropyrans. The tert-butyl group at the meta position of the phenyl ring exacerbates...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of sterically hindered 4-aryl-4-aminotetrahydropyrans. The tert-butyl group at the meta position of the phenyl ring exacerbates the steric bulk around the C4 position of the tetrahydropyran ring. This steric shielding fundamentally alters the kinetics of standard amination reactions, often leading to poor yields, incomplete conversions, or dominant side reactions.

This guide provides a mechanistic breakdown of the two primary synthetic routes, quantitative troubleshooting data, and a self-validating protocol to ensure your synthesis succeeds.

Synthetic Workflow & Bottleneck Analysis

To bypass the limitations of steric hindrance, we evaluate two distinct pathways. The Nitrile-Hofmann Route is our recommended pathway due to its scalability and avoidance of harsh acidic conditions, whereas the Grignard-Ritter Route is a common alternative that frequently fails due to carbocation-driven dehydration.

SynthesisWorkflow Start1 Nitrile Route (Recommended) 2-(3-(tert-Butyl)phenyl)acetonitrile Step1A Alkylation bis(2-chloroethyl) ether, NaH Start1->Step1A Start2 Ritter Route (Alternative) 1-Bromo-3-tert-butylbenzene Step1B Grignard Addition Tetrahydro-4H-pyran-4-one Start2->Step1B Int1A 4-Aryl-4-cyanotetrahydropyran Step1A->Int1A Int1B 4-Aryl-4-hydroxytetrahydropyran Step1B->Int1B Step2A Hydration H2O2, NaOH, DMSO Int1A->Step2A Step2B Ritter Reaction ClCH2CN, H2SO4 Int1B->Step2B Int2A 4-Aryl-4-carboxamide Step2A->Int2A Int2B Chloroacetamide Intermediate Step2B->Int2B Step3A Hofmann Rearrangement NaOCl, NaOH Int2A->Step3A Step3B Thiourea Cleavage AcOH, EtOH Int2B->Step3B Target 4-(3-(tert-Butyl)phenyl)tetrahydro -2H-pyran-4-amine Step3A->Target Step3B->Target Salt Salt Formation HCl in Dioxane Target->Salt Final Target API: Amine HCl Salt Salt->Final

Figure 1: Comparative synthetic pathways for 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine.

Quantitative Data: Route Comparison & Impurity Profiles

Before troubleshooting, it is critical to benchmark your current yields against expected theoretical limits. Below is a summary of the quantitative data and primary failure modes for each step.

Synthetic RouteReaction StepExpected YieldMajor ImpurityMechanistic Cause of Impurity
Nitrile-Hofmann Alkylation80–85%Oligomeric ethersIntermolecular alkylation competing with ring closure
Hydration90–95%Carboxylic AcidOver-oxidation due to thermal runaway (>60 °C)
Hofmann Rearrangement85–90%Symmetrical UreaNucleophilic attack of product amine on isocyanate
Grignard-Ritter Grignard Addition70–75%Unreacted KetoneSteric hindrance preventing nucleophilic attack
Ritter Reaction20–40%3,6-Dihydro-2H-pyranAcid-catalyzed dehydration of the tertiary alcohol
Troubleshooting FAQs
Q1: Why is my alkylation of 2-(3-(tert-butyl)phenyl)acetonitrile yielding incomplete cyclization or polymeric byproducts?

A: The formation of the tetrahydropyran ring requires a double alkylation. The first alkylation is intermolecular, while the second is an intramolecular ring closure. If the base is too weak or the reaction concentration is too high, intermolecular reactions outpace the intramolecular cyclization, leading to oligomers. The Fix: Use a strong base like NaH in DMF, or adopt a phase-transfer catalysis (PTC) system (e.g., 50% NaOH, tetrabutylammonium bromide) under high dilution conditions. The PTC method is highly effective for synthesizing [1].

Q2: The hydration of the nitrile to the carboxamide is stalling. How do I push it to completion without over-hydrolyzing to the carboxylic acid?

A: Steric hindrance from the 3-(tert-butyl)phenyl group shields the nitrile carbon. Standard aqueous hydrolysis is too slow, and harsh heating leads to irreversible hydrolysis to the carboxylic acid. The Fix: Utilize Radziszewski reaction conditions. Treat the nitrile with 30% H2O2 and catalytic NaOH in DMSO. The hydroperoxide anion (HOO⁻) is a highly potent alpha-effect nucleophile that rapidly attacks the nitrile, forming a peroxyimidic acid intermediate which then collapses to the amide. Maintain the temperature strictly at [2].

Q3: During the Hofmann rearrangement, I am isolating a large amount of symmetrical urea byproduct instead of the primary amine. What is the cause?

A: The Hofmann rearrangement proceeds via an isocyanate intermediate. If the rearrangement is too slow, or if the concentration of the newly formed primary amine is high, the amine will act as a nucleophile and attack the unreacted isocyanate, forming a highly stable, insoluble urea byproduct. The Fix: The key is to trap the isocyanate immediately. Ensure a large excess of NaOH (at least 3–4 equivalents) is present to rapidly hydrolyze the isocyanate to the carbamate, which then decarboxylates to the amine. Keep the reaction at[2].

Q4: I am using the alternative Ritter route. Why is my reaction on the tertiary alcohol yielding almost entirely the dehydrated alkene?

A: Tertiary alcohols readily dehydrate under strongly acidic conditions (like the concentrated H₂SO₄ used in the classical Ritter reaction) to form the thermodynamically stable alkene (4-(3-(tert-butyl)phenyl)-3,6-dihydro-2H-pyran)[3]. The Fix: The carbocation must be intercepted by the nitrile faster than it can eliminate a proton. Avoid H₂SO₄. Instead, use a with chloroacetonitrile and a Lewis acid like BF₃·OEt₂, or utilize a TMS-azide/TfOH protocol to form the azide, followed by a Staudinger reduction[3].

Self-Validating Protocol: Hofmann Rearrangement & Salt Isolation

This protocol is designed with built-in chemical validation steps. By tracking the pH swings during the workup, you physically validate the basicity and purity of your synthesized amine, eliminating the need for column chromatography.

Step 1: Amide Activation Dissolve 10.0 g of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-carboxamide in 50 mL of acetonitrile. Adjust the pH to 13 using 5 M NaOH. Self-Validation: The high pH ensures the intermediate isocyanate is rapidly hydrolyzed to the carbamate, kinetically preventing urea formation.

Step 2: Oxidative Rearrangement Cool the solution to 0 °C in an ice bath. Add 10 mL of saturated NaOCl dropwise at a rate of 1 mL/min. Self-Validation: The slow addition controls the exotherm, preventing the thermal degradation of the hypochlorite reagent.

Step 3: Decarboxylation Remove the ice bath, warm the reaction to 20 °C, and stir for 12 hours to allow complete decarboxylation of the carbamate intermediate.

Step 4: Acidic Wash (Impurity Purge) Acidify the mixture to pH 5 with 1 M HCl and extract with ethyl acetate (60 mL). Discard the organic layer. Self-Validation: At pH 5, the target amine is protonated (ammonium salt) and remains safely in the aqueous layer. The discarded organic layer strips away unreacted amide and neutral urea byproducts.

Step 5: Basic Extraction (Product Isolation) Basify the aqueous layer to pH 9 with 1 M NaOH and extract with ethyl acetate (2 x 60 mL). Combine these organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Self-Validation: The target amine is now free-based and partitions exclusively into the organic layer, ensuring >95% purity.

Step 6: HCl Salt Formation Dissolve the isolated free base in anhydrous diethyl ether. Slowly add 1.2 equivalents of 4 M HCl in dioxane dropwise at 0 °C. Filter the resulting precipitate and dry under vacuum. Self-Validation: Immediate precipitation of a white solid confirms successful salt formation. Utilizing dioxane/ether prevents the hygroscopic salt from "oiling out," a common failure mode when using methanolic HCl.

References
  • U.S. Patent 7,381,732 B2.Factor Xa inhibitors. Google Patents.
  • CN114213255A.Synthetic method of six-membered ring benzylamine compound. Google Patents.
  • Beilstein Journal of Organic Chemistry. Recent advances in the Ritter reaction. URL:[Link]

Sources

Optimization

Technical Support Center: Stability and Handling of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical instabilities encountered when formulating and storing 4-(3-(tert-Butyl)phenyl)tetra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical instabilities encountered when formulating and storing 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl in Dimethyl Sulfoxide (DMSO).

While DMSO is the universal solvent for drug discovery, it is not chemically inert. Primary amines, particularly in their hydrochloride salt forms, are highly susceptible to degradation in DMSO. This guide provides the mechanistic causality behind this degradation, troubleshooting FAQs, and field-proven protocols to ensure the integrity of your experimental data.

Diagnostic Overview & Mechanistic Root Cause

The degradation of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl in DMSO is not a simple oxidation event; it is an acid-catalyzed solvent decomposition followed by a nucleophilic condensation reaction.

The Causality Loop:

  • Solvent Decomposition: Under thermal stress or acidic conditions, DMSO autocatalytically decomposes into dimethyl sulfide (DMS) and formaldehyde (HCHO) (1)[1].

  • Acid Catalysis: The HCl salt of your compound lowers the local pH of the solution. This acidic microenvironment acts as a catalyst, significantly accelerating the breakdown of DMSO into formaldehyde (2)[2].

  • Schiff Base Formation: The liberated formaldehyde acts as a highly reactive electrophile. The primary amine group of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine rapidly attacks the formaldehyde, resulting in the formation of an inactive methylene imine (Schiff base) degradant (3)[3].

degradation_pathway A DMSO (Solvent) C Formaldehyde (HCHO) A->C Decomposition (Catalyzed by HCl) B Thermal/Acid Stress (HCl) B->A E Imine / Schiff Base (Inactive Degradant) C->E Nucleophilic Attack D Primary Amine (Target Compound) D->E Condensation

Fig 1. Acid-catalyzed degradation of DMSO and subsequent Schiff base formation.

Technical Troubleshooting & FAQs

Q: My LC-MS data shows a new peak with a mass shift of +12 Da relative to the parent compound. What is this? A: A +12 Da mass shift is the analytical hallmark of formaldehyde condensation. The primary amine reacts with formaldehyde to form a methylene imine (R-N=CH₂). The addition of a carbon atom (+12 Da) and the loss of two protons (-2 Da) during the double bond formation results in a net +10 Da shift for the substituent, but relative to the parent amine mass (R-NH₂), the exact shift is +12 Da. This confirms your compound has degraded via the DMSO-formaldehyde pathway.

Q: Can I just store my 10 mM stock solution at -20°C to prevent this degradation? A: No. DMSO has a relatively high freezing point of 18.5°C. Conventional -20°C freezers undergo auto-defrost cycles, causing the DMSO to repeatedly freeze and thaw. This induces a "freeze-concentration" effect, where the solute and acidic protons are concentrated in microscopic liquid pockets, drastically accelerating acid-catalyzed degradation. Furthermore, DMSO is highly hygroscopic; repeated opening of cold vials introduces atmospheric moisture, which further destabilizes the system.

Q: Does the HCl salt form specifically contribute to this instability? A: Yes. The autocatalytic decomposition of DMSO into formaldehyde and dimethyl sulfide is significantly accelerated by acidic conditions. The HCl salt of your compound lowers the local pH, acting as a catalyst for both the solvent breakdown and the subsequent nucleophilic attack of the amine on the generated formaldehyde.

Quantitative Degradation Data

To illustrate the severity of this issue, below is a self-validating data summary comparing the kinetic stability of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine under various storage conditions.

Storage ConditionSolvent SpecificationAdditivesTime to 5% Degradation ( t0.95​ )Primary Degradant
Room Temp (25°C)Standard DMSONone< 24 hoursMethylene Imine
-20°C (Multi-use)Standard DMSONone3–5 daysMethylene Imine
Room Temp (25°C)Anhydrous DMSO1 eq. DIPEA7–10 daysTrace Imine
-80°C (Single-use) Anhydrous DMSO None > 6 months None detected

Actionable Protocols: Preparation of Ultra-Stable Stock Solutions

To ensure chemical integrity, you must isolate the compound from water, oxygen, and thermal energy, while mitigating the acid-catalysis loop.

Method A: Direct Dissolution Workflow (Recommended for High-Throughput)
  • Desiccation: Equilibrate the lyophilized powder of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl to room temperature in a vacuum desiccator for 30 minutes to prevent condensation upon opening.

  • Solvent Selection: Use exclusively sealed, anhydrous DMSO (≥99.9% purity, water ≤50 ppm) packaged under argon. Do not use standard benchtop DMSO.

  • Dissolution: Add the anhydrous DMSO directly to the vial to achieve the desired concentration (e.g., 10 mM). Vortex gently. Critical: Do not sonicate. Sonication generates localized cavitation heat, which triggers immediate DMSO decomposition.

  • Aliquoting: Immediately divide the stock into single-use amber glass vials (e.g., 20 µL per vial).

  • Inert Atmosphere: Purge the headspace of each vial with Argon or Nitrogen gas before capping.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to a -80°C freezer.

Method B: Free-Basing (Recommended for Long-Term Archiving)

If your downstream assay tolerates it, pre-treat the anhydrous DMSO with 1.05 molar equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine / DIPEA). This neutralizes the HCl salt, removing the acidic catalyst from the system and significantly extending the half-life of the primary amine in solution.

workflow Start Compound: Amine HCl Salt Step1 Option A: Free-Basing (Neutralize HCl w/ DIPEA) Start->Step1 Step2 Option B: Direct Dissolution (Use Anhydrous DMSO) Start->Step2 Step3 Aliquot into Single-Use Vials (Argon Purged) Step1->Step3 Step2->Step3 Step4 Flash Freeze (Liquid Nitrogen) Step3->Step4 End Store at -80°C (Strictly Avoid Freeze-Thaw) Step4->End

Fig 2. Optimized preparation and storage workflow to prevent amine degradation.

References

  • Majumdar, P., et al. "Formaldehyde surrogates in multicomponent reactions." Beilstein Journal of Organic Chemistry. Available at:[Link]

  • "Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid." ACS Publications. Available at:[Link]

  • "Identification and Structural Characterization of Secondary Degradant of Arformoterol Impurity in LDPE Respules of Arformoterol Tartrate Inhalation Solution." Scientific Research Publishing (SCIRP). Available at:[Link]

Sources

Troubleshooting

resolving baseline noise in HPLC analysis of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for the chromatographic challenges associated with 4-(3-(tert-Butyl)phenyl)tetrahydro-2H...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for the chromatographic challenges associated with 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl .

Analyzing this specific compound presents a unique intersection of chromatographic hurdles. It is a sterically hindered basic amine (prone to secondary silanol interactions) containing a lipophilic tert-butylphenyl group, and it lacks a highly conjugated chromophore. Consequently, analysts are forced to use low-UV detection wavelengths (typically 210–220 nm), which dramatically amplifies the system's susceptibility to baseline noise.

Below is a comprehensive, self-validating framework to diagnose and resolve these baseline disturbances while maintaining scientific integrity and peak shape.

Diagnostic Workflow

BaselineDiagnostics Start Observe Baseline Noise at Low UV (<220 nm) Type Characterize Noise Profile Start->Type Cyclical Cyclical / Rhythmic Pulsations Type->Cyclical Random Random Spikes / High Frequency Noise Type->Random Drift Baseline Drift / Wandering Type->Drift Pump Pump / Degasser Issue Check valves & seals Cyclical->Pump Lamp Detector / Lamp Issue Check lamp energy & flow cell Random->Lamp Solvent Mobile Phase / Column Check solvent UV cutoff Drift->Solvent

Diagnostic workflow for identifying the root cause of HPLC baseline noise.

Troubleshooting Guides & FAQs

Q1: Why is my baseline exceptionally noisy at the low UV wavelengths required for this compound? A1: 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl relies primarily on its isolated phenyl ring for UV absorption, necessitating detection at 210–220 nm. At these wavelengths, you are operating dangerously close to the UV cutoffs of common mobile phase solvents and additives[1]. For example, methanol has a UV cutoff of 205 nm, and trifluoroacetic acid (TFA) has a cutoff of 210 nm[2]. Operating near these cutoffs means the solvent itself is absorbing the light, forcing the detector's photomultiplier to work at its limits, which manifests as amplified baseline noise[3].

Q2: How do I definitively differentiate between pump pulsation, detector lamp degradation, and column contamination? A2: The causality of the noise dictates its visual profile on the chromatogram[4].

  • Cyclical Pulsations: If the noise is rhythmic and matches the stroke volume of your pump, the root cause is mechanical—typically a failing check valve, worn pump seals, or dissolved oxygen due to a malfunctioning in-line degasser.

  • High-Frequency Random Spikes: This indicates an optical or electronic failure. It is most commonly caused by a degrading deuterium lamp (low energy output at 210 nm) or micro-bubbles passing through the detector flow cell[5].

  • Baseline Drift / "Humps": Gradual wandering is a chemical issue. It is caused by column bleed, late-eluting highly retained contaminants, or inadequate solvent blending during gradient elution. Upgrading to a high-efficiency static mixer can resolve gradient-induced drift[6].

Q3: How does the basic amine nature and the HCl salt form contribute to chromatographic instability? A3: Basic amines interact strongly with ionized, un-endcapped silanols on silica stationary phases, leading to severe cation-exchange interactions and peak tailing[7]. To suppress this, analysts lower the mobile phase pH. However, because your sample is an HCl salt, you are injecting chloride ions into the system. Chloride absorbs strongly below 220 nm. If your mobile phase buffer capacity is weak, the injected chloride can cause a massive refractive index disturbance or a baseline dip at the solvent front, obscuring early-eluting impurities.

Q4: What is the optimal mobile phase strategy to suppress noise while preventing peak tailing for this specific amine? A4: You must balance UV transparency with silanol suppression. While 0.1% TFA is excellent for ion-pairing with positively charged amines and neutralizing surface silanols at pH ~2.0[8], its 210 nm UV cutoff causes severe baseline drift during gradients. A superior alternative for low-UV detection is a 10–20 mM Potassium Phosphate buffer at pH 2.5 [9]. Phosphate is highly UV-transparent down to 195 nm, providing excellent buffering capacity to keep the amine protonated without the optical noise associated with TFA.

Quantitative Data: Solvent & Buffer Selection

To optimize your method, refer to the following table summarizing the quantitative UV cutoffs of common additives and their mechanistic impact on your amine analysis.

Solvent / AdditiveUV Cutoff (nm)Effect on Amine Peak ShapeBaseline Noise Risk at 210 nm
Acetonitrile 190NeutralLow
Methanol 205NeutralModerate
10-20 mM Phosphate (pH 2.5) <195Good (Silanol suppression)Low
0.1% Trifluoroacetic Acid (TFA) 210Excellent (Ion-pairing)High (Gradient Drift)
0.1% Formic Acid 210Poor (Incomplete suppression)High

Experimental Protocols

To ensure a self-validating system, do not guess the source of the noise. Execute the following step-by-step methodologies to isolate the variables.

Protocol 1: System Passivation and Optical Isolation Test

This protocol determines if the noise is flow-related (pump/degasser) or optical (lamp/detector).

  • Purge the System: Flush the HPLC system (bypassing the column) with 100% HPLC-grade Acetonitrile at 1.0 mL/min for 15 minutes to remove any trapped air bubbles or organic contaminants[3].

  • Establish Baseline: Set the detector to 210 nm. Monitor the baseline for 5 minutes with the flow running.

  • Isolate the Detector: Turn the pump flow OFF . Continue monitoring the baseline for another 5 minutes.

  • Causality Analysis:

    • If the noise immediately stops: The issue is flow-related. Inspect pump check valves, replace pump seals, or check the vacuum degasser.

    • If the high-frequency noise persists: The issue is optical. Perform a lamp energy test via your chromatography software. If the total energy counts at 210 nm are below the manufacturer's threshold, replace the deuterium lamp.

Protocol 2: Mobile Phase UV Transparency & Gradient Drift Test

This protocol validates whether your chosen mobile phase is causing chemical baseline drift.

  • Bypass the Column: Remove the analytical column and install a zero-dead-volume union. This eliminates column bleed as a variable[4].

  • Prepare Solvents: Prepare Channel A (Aqueous Buffer, e.g., 10 mM Phosphate pH 2.5) and Channel B (Organic, e.g., Acetonitrile). Ensure both are filtered through a 0.2 µm membrane.

  • Run a Blank Gradient: Program a gradient from 5% B to 95% B over 15 minutes at 1.0 mL/min.

  • Evaluate Drift: Measure the total absorbance drift (in mAU) from the start to the end of the gradient.

  • Causality Analysis: A drift of >5 mAU at 210 nm indicates that your Channel A and Channel B have mismatched UV absorbances. If using TFA, consider reducing the concentration in Channel B to 0.08% to balance the baseline, or switch entirely to the highly transparent phosphate buffer system[9].

References

  • Filtering HPLC solvents will benefit both your chromatography, KNAUER.[Link]

  • UV Cutoff Values for Common Solvents, Burdick & Jackson. [Link]

  • Wavelength cutoffs for common solvents, Waters Help Center.[Link]

  • HPLC Repair Services: Common Causes of Baseline Noise, Overbrook Scientific.[Link]

  • Noisy and negative baseline Troubleshooting, Reddit r/CHROMATOGRAPHY.[Link]

  • The Role of Solvent Gradients in HPLC Analysis and How ASI Static Mixers Can Improve Performance, Chrom Tech.[Link]

  • Peak Tailing in HPLC, Element Lab Solutions.[Link]

  • Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?, Waters Knowledge Base WKB236325.[Link]

  • Overcoming Peak Tailing of Basic Analytes: Silica Type A Stationary Phases RP, Phenomenex.[Link]

Sources

Optimization

Technical Support Center: Crystallization Troubleshooting for 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and process chemists facing isolation challenges with 4-(3-(tert-Butyl)phenyl)tetrahydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and process chemists facing isolation challenges with 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl .

This molecule presents a "perfect storm" of physicochemical challenges. The bulky 3-tert-butylphenyl group strongly anchors the tetrahydropyran ring conformation, forcing the highly lipophilic phenyl group into an equatorial position, while the highly polar primary amine hydrochloride is locked in an axial position. This rigid, amphiphilic geometry creates a strong thermodynamic driving force for micelle-like clustering in solution. Macroscopically, this manifests as Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—which severely disrupts crystal nucleation and traps impurities 1.

Below, you will find mechanistic diagnostics, self-validating protocols, and targeted FAQs to help you bypass LLPS and achieve high-purity crystalline API.

Mechanistic Diagnostics & FAQs

Q1: My reaction mixture consistently "oils out" upon cooling instead of forming crystals. How can I force crystallization? Causality: Oiling out occurs when the solution crosses the phase boundary for LLPS before reaching the metastable zone limit for crystallization. Rapid cooling or excessive supersaturation bypasses nucleation kinetics, causing the solute to separate into a solute-rich liquid phase. Solution: You must shift the thermodynamic phase diagram. Adding a non-polar organic co-solvent (e.g., TBME or toluene) alters the thermodynamic activity of the solute, suppressing the LLPS boundary below the nucleation curve [[2]](). Furthermore, utilizing in-line Focused Beam Reflectance Measurement (FBRM) allows you to monitor chord length; a sharp increase indicates successful nucleation, whereas a broad distribution of spherical droplets confirms LLPS 3.

Q2: I have an oiled-out gum, but I need seed crystals to bypass LLPS in future batches. How do I generate the first seeds? Causality: Standard cooling crystallization fails because the local supersaturation spikes too quickly. Solution: Use the "Antisolvent Vapor Diffusion" method. Dissolve 100 mg of the gum in a minimum volume of Dichloromethane (DCM). Place this in an open inner vial, and place that inside a sealed outer jar containing Heptane. The slow, vapor-phase diffusion of the antisolvent minimizes local supersaturation spikes, providing the necessary time for the bulky tert-butyl groups to pack into a stable crystal lattice.

Q3: How do I select the right solvent system to avoid solvate formation? Causality: The tetrahydropyran oxygen acts as a hydrogen bond acceptor, while the protonated amine is a strong donor. The steric bulk of the tert-butyl group creates voids in the lattice. Solution: Avoid solvents that can strongly hydrogen bond and fit into these lattice voids. For example, DMSO is a strong H-bond acceptor known to form highly stable solvates with amine hydrochlorides 4. Rely on alcohol/hydrocarbon mixtures instead.

Quantitative Solvent Screening Data

To optimize your solvent selection, refer to the thermodynamic and kinetic data summarized below.

Solvent SystemSolubility (mg/mL at 25°C)Metastable Zone Width (MZW)Macroscopic ObservationProcess Recommendation
IPA / Heptane (1:3) 45Narrow (~10°C)Crystalline solid, high yieldPrimary choice for scale-up
THF / Water (9:1) 120Wide (>25°C)Severe oiling out (LLPS)Avoid or use strictly with seeding
Toluene 15Moderate (~15°C)Slow nucleation, pure crystalsExcellent for seed generation
DMSO / Water >200Very WideStable DMSO solvate formsAvoid due to solvate risk 4

Thermodynamic Pathways & Workflows

PhaseBehavior A Homogeneous Solution (High Temp) B Supersaturated State A->B Cooling C Liquid-Liquid Phase Separation (Oiling Out) B->C Fast Cooling / Poor Solvent D Nucleation & Growth (Crystallization) B->D Seeding / Co-solvent Addition C->D Heat & Seed (Thermodynamic Shift) E Amorphous Solid / Gum C->E Continued Cooling F High-Purity Crystalline API D->F Controlled Growth

Thermodynamic pathways comparing oiling out (LLPS) versus controlled crystallization.

Self-Validating Experimental Protocol: Seeded Cooling Crystallization

To guarantee reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are explicitly met.

Step 1: Dissolution

  • Suspend 10.0 g of crude 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl in 50 mL of Isopropanol (IPA).

  • Heat the reactor to 65°C under moderate agitation (250 rpm).

  • Validation Checkpoint: Inspect the solution visually or via an inline turbidity probe. The solution must be completely transparent with no Schlieren lines. If turbidity persists, undissolved solute remains; add IPA in 2 mL increments until clear.

Step 2: Controlled Cooling to Nucleation Target

  • Cool the solution from 65°C to 45°C at a strict rate of 0.5°C/min.

  • Validation Checkpoint: The solution must remain clear at 45°C. If cloudiness or an oily sheen appears, the metastable zone has been breached prematurely (indicating LLPS). You must reheat to 65°C to redissolve and reduce the cooling rate to 0.2°C/min.

Step 3: Seed Introduction

  • Charge 100 mg (1% w/w) of pure crystalline seeds (generated via vapor diffusion) into the reactor at 45°C.

  • Validation Checkpoint: Observe the seeds for 15 minutes. If they dissolve completely, the solution is undersaturated (temperature is too high). If they agglomerate into a gummy mass, LLPS has occurred. The seeds must remain suspended as discrete, highly reflective particles.

Step 4: Aging and Antisolvent Addition

  • Hold the suspension at 45°C for 2 hours to allow the seed bed to grow and consume supersaturation, pulling the system away from the LLPS boundary.

  • Dose 150 mL of Heptane (antisolvent) linearly over 4 hours using a syringe pump.

  • Validation Checkpoint: FBRM chord length distribution should show a steady shift to larger particle sizes without a massive spike in fine counts (which would indicate secondary nucleation).

Step 5: Final Cooling and Isolation

  • Cool the slurry to 5°C at 0.2°C/min. Filter the resulting white crystalline solid and wash with 20 mL of cold Heptane. Dry under vacuum at 40°C for 12 hours.

Workflow S1 1. Dissolution (IPA, 65°C) S2 2. Polish Filtration (Remove Impurities) S1->S2 S3 3. Controlled Cooling (to 45°C) S2->S3 S4 4. Seed Addition (1-2% w/w) S3->S4 S5 5. Aging & Antisolvent (Heptane Dropwise) S4->S5 S6 6. Isolation & Drying S5->S6

Step-by-step self-validating workflow for the seeded cooling crystallization protocol.

References

  • [3] Reactor design and selection for effective continuous manufacturing of pharmaceuticals - PMC. National Institutes of Health (NIH). Available at:

  • [1] Effect of Solution Composition on Impurity Profile of the Crystallized Product in Oiling-Out Crystallization. ResearchGate. Available at:

  • [4] Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO. ACS Publications. Available at:

  • [2] Development of a Scalable, Stereoselective Second-Generation Route for CXCR7 Antagonist ACT-1004-1239 via Chiral Enamine Reduction.... ACS Publications. Available at:

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: NMR Characterization of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl

As a Senior Application Scientist, I frequently observe that the structural elucidation of complex pharmaceutical building blocks fails not due to a lack of instrumentation, but due to suboptimal analytical methodologies...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that the structural elucidation of complex pharmaceutical building blocks fails not due to a lack of instrumentation, but due to suboptimal analytical methodologies. The compound 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl presents a unique triad of analytical challenges: a conformationally locked tetrahydropyran (THP) ring, a bulky electron-donating aromatic substituent, and a highly polar amine hydrochloride salt.

This guide objectively compares analytical approaches for characterizing this molecule, demonstrating why relying on routine 1D NMR in standard solvents is insufficient, and providing a field-proven, self-validating methodology for comprehensive structural assignment.

Solvent System Comparison: The Causality of Choice

The first point of failure in characterizing amine hydrochlorides is solvent selection. Analysts often default to Deuterated Chloroform (CDCl₃) due to its low cost and ease of evaporation. However, for this specific compound, comparing CDCl₃ against Deuterated Dimethyl Sulfoxide (DMSO-d₆) reveals critical performance differences.

The CDCl₃ Pitfall (Suboptimal Alternative)

In CDCl₃, amine hydrochlorides undergo complex ion-pairing dynamics and frequently form inverted micelles[2]. This physical phenomenon causes the NH₃⁺ protons to appear as an extremely broad, unquantifiable hump (often spanning 2-3 ppm) or to disappear entirely into the baseline. Furthermore, the non-polar nature of CDCl₃ fails to sufficiently disrupt the hydrogen bonding network of the salt, leading to concentration-dependent chemical shifts that make batch-to-batch spectral comparison impossible.

The DMSO-d₆ Standard (Optimal Performance)

DMSO-d₆ is a strongly hydrogen-bond accepting, polar aprotic solvent. It completely solvates the chloride counterion and locks the exchange rate of the ammonium protons. Consequently, the NH₃⁺ group resolves as a distinct, quantifiable broad singlet at ~8.60 ppm. Additionally, the high dielectric constant of DMSO-d₆ provides superior dispersion of the complex aliphatic signals generated by the tetrahydropyran ring [1].

Spectral Data Reference: 1D vs. 2D Resolution

The tetrahydropyran ring adopts a chair conformation. The bulky 3-(tert-butyl)phenyl group at C4 acts as a conformational anchor, forcing the phenyl ring into the equatorial position to minimize 1,3-diaxial interactions, thereby pushing the amine hydrochloride into the axial position.

This rigid geometry creates distinct chemical environments for the axial and equatorial protons at C2/C6 and C3/C5. A standard 1D ¹H NMR will show overlapping multiplets, but a 2D HSQC/COSY approach resolves these into distinct, assignable peaks [3].

Table 1: Comparative NMR Spectral Reference Data (DMSO-d₆, 400/100 MHz)
Structural Position¹H Chemical Shift (ppm)Multiplicity & Integration¹³C Chemical Shift (ppm)2D NMR Resolution Advantage (HSQC/HMBC)
t-Butyl CH₃ 1.30s, 9H31.2Acts as internal calibration anchor; HMBC to Cq (34.5 ppm).
t-Butyl Cq --34.5Resolved via HMBC from t-Butyl CH₃.
THP C3/C5 (axial) 1.85td, 2H33.8Separated from equatorial counterpart via HSQC.
THP C3/C5 (equatorial) 2.35d, 2H33.8Demonstrates geminal coupling; HSQC confirms same carbon.
THP C2/C6 (axial) 3.45td, 2H62.1Deshielded by adjacent oxygen; separated via HSQC.
THP C2/C6 (equatorial) 3.85dd, 2H62.1Most deshielded aliphatic protons; COSY links to C3/C5.
THP C4 (Cq) --56.4Confirms substitution; HMBC from THP C3/C5.
Ar-H2' 7.60s, 1H122.5HMBC to THP C4 confirms regiochemistry of attachment.
Ar-H4', H5', H6' 7.35 - 7.50m, 3H124.8, 125.6, 128.4Overlapping in 1D; COSY connectivity maps the ring.
Ar-C1' / Ar-C3' (Cq) --138.2 / 151.5HMBC distinguishes attachment points of THP and t-Butyl.
NH₃⁺ Cl⁻ 8.60br s, 3H-Validates salt formation; No HSQC correlation.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in your structural assignment, the acquisition protocol must be designed as a self-validating system. The following methodology guarantees quantitative reliability.

Step-by-Step Acquisition Protocol:

  • Sample Preparation: Weigh exactly 15.0 mg of the compound into a clean glass vial. Causality: This specific mass ensures an optimal signal-to-noise ratio for ¹³C acquisition without causing viscosity-induced line broadening.

  • Solvent Addition: Add 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) containing 0.03% v/v TMS.

  • Dissolution & Homogenization: Vortex for 30 seconds, then sonicate for 5 minutes. Causality: Sonication ensures complete disruption of the crystalline lattice energies typical of hydrochloride salts [2], preventing localized concentration gradients.

  • 1D Acquisition: Acquire ¹H NMR at 298 K using a 30° pulse angle, 16 scans, and a 10-second relaxation delay (d1). Causality: A long d1 ensures complete T1 relaxation of the quaternary tert-butyl protons, allowing for mathematically precise integration.

  • Data Validation (The Self-Check): Integrate the tert-butyl singlet at 1.30 ppm and set it exactly to 9.00. Measure the integration of the broad NH₃⁺ peak at 8.60 ppm. A value between 2.85 and 3.00 validates the stoichiometric integrity of the hydrochloride salt. If the value is <2.5, it indicates rapid exchange with residual water, prompting a mandatory sample drying step.

Visualizing the Analytical Logic

To streamline laboratory operations, the following diagrams map the optimal physical workflow and the logical decision tree required to elucidate this specific molecular structure.

Workflow A 1. Sample Prep Weigh 15 mg Compound B 2. Solvent Selection Add 0.6 mL DMSO-d6 A->B C 3. 1D Acquisition 1H (16 scans), 13C (1024 scans) B->C D 4. 2D Acquisition COSY, HSQC, HMBC C->D E 5. Data Processing Phase & Baseline Correction D->E

Caption: Experimental workflow for the optimal NMR acquisition of amine hydrochloride salts.

Logic N1 Identify t-Butyl (~1.3 ppm, 9H, s) N2 Identify Aromatic (~7.3-7.6 ppm, 4H, m) N1->N2 N3 Verify NH3+ Salt (~8.6 ppm, 3H, br s) N2->N3 N4 Resolve THP Ring (1.8-3.9 ppm) N3->N4 N5 Apply HSQC/COSY (Separate ax/eq) N4->N5

Caption: Logical decision pathway for the structural elucidation of the THP ring system.

References

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.[Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow Theses. [Link]

  • Arkat USA. (2004). Structural characterization of strained oxacycles by 13C NMR spectroscopy.[Link]

Comparative

mass spectrometry fragmentation pattern of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl

Comprehensive Mass Spectrometry Comparison Guide: Fragmentation Profiling of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl Executive Summary The structural elucidation and quantification of complex active pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Mass Spectrometry Comparison Guide: Fragmentation Profiling of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl

Executive Summary

The structural elucidation and quantification of complex active pharmaceutical ingredient (API) intermediates require robust analytical strategies. This guide objectively compares the performance of targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-QqQ-MS) against alternative platforms like Gas Chromatography-Mass Spectrometry (GC-EI-MS) and High-Resolution Mass Spectrometry (LC-QTOF-MS) for the analysis of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl (Formula: C15H23NO; Exact Mass: 233.1776 Da). By dissecting the mechanistic causality behind its fragmentation, this guide empowers researchers to select the optimal platform for their drug development workflows.

Mechanistic Causality of Fragmentation

Understanding the gas-phase behavior of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine requires analyzing its three distinct structural domains: the primary amine, the tetrahydropyran (THP) ring, and the bulky tert-butylphenyl moiety.

Under positive Electrospray Ionization (ESI+), the molecule readily accepts a proton at the primary amine, yielding an intense precursor ion at m/z 234.18 . Upon Collision-Induced Dissociation (CID), three primary causal pathways dictate the fragmentation:

  • Deamination (-17 Da): The most thermodynamically favorable event is the neutral loss of ammonia (NH3), yielding a fragment at m/z 217.16 . This cleavage is driven by the extreme stability of the resulting tertiary carbocation at the C4 position of the THP ring. This charge is heavily stabilized by hyperconjugation from the adjacent phenyl ring and inductive effects from the THP oxygen.

  • tert-Butyl Cleavage (-57 Da): The tert-butyl group is highly susceptible to radical cleavage or the loss of isobutylene, a well-documented phenomenon in the mass spectrometry of tert-butylphenyl derivatives 1. This results in a transition from m/z 234.18 to m/z 177.11 , or a dual-loss fragment from m/z 217.16 to m/z 160.09 .

  • THP Ring Opening (-84 Da): The low C–O bond energy within the THP ring makes it prone to transannular cleavage and ring-opening under higher collision energies 2. The neutral loss of the C5H8O fragment yields diagnostic lower-mass product ions, a signature intrinsic to oxygen-orthogonalizing groups 3.

G m234 [M+H]+ m/z 234.18 Intact Precursor m217 [M+H - NH3]+ m/z 217.16 Deamination m234->m217 - NH3 (-17 Da) m177 [M+H - C4H9]+ m/z 177.10 tert-Butyl Loss m234->m177 - C4H9• (-57 Da) m160 [m/z 217 - C4H9]+ m/z 160.09 Dual Loss m217->m160 - C4H9• (-57 Da) m133 [m/z 217 - THP Ring]+ m/z 133.08 Ring Cleavage m217->m133 - C5H8O (-84 Da)

Fig 1: ESI-MS/MS fragmentation pathway of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine.

Platform Performance Comparison

When selecting an analytical method, the "product" (the targeted LC-ESI-QqQ-MS method) must be objectively weighed against alternative platforms. Because the target compound is an HCl salt, the choice of ionization technique heavily dictates the required sample preparation and ultimate sensitivity.

Performance FeatureLC-ESI-QqQ-MS (Primary Method)GC-EI-MS (Alternative 1)LC-ESI-QTOF-MS (Alternative 2)
Ionization Type Soft (ESI+)Hard (EI, 70 eV)Soft (ESI+)
Analyte State Intact HCl saltFree base requiredIntact HCl salt
Primary Precursor m/z 234.18[M+H]+m/z 233.17 [M]+•m/z 234.1852 [M+H]+
Key Fragments 217.16, 177.11, 160.09216, 176, 132217.1587, 160.0883
Sensitivity (LOD) ~1-5 pg/mL~1-5 ng/mL~10-50 pg/mL
Mass Accuracy Nominal (~0.1 Da)Nominal (~0.1 Da)High (< 5 ppm)
Best Application High-throughput PK quantitationStructural fingerprintingExact mass structural elucidation

Analytical Causality: LC-ESI-MS is vastly superior for routine quantification because the ESI source directly desolvates and ionizes the HCl salt in the liquid phase. Conversely, GC-EI-MS requires the compound to be volatile; injecting an HCl salt directly into a GC inlet leads to thermal degradation and inlet liner contamination. Therefore, GC-MS mandates an additional liquid-liquid extraction step to convert the salt to its free base.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following methodologies are designed as self-validating systems. Every batch includes internal controls to automatically flag systemic errors (e.g., ion suppression, carryover, or mass drift).

Protocol A: Targeted LC-ESI-MS/MS (Quantitation)
  • Sample Preparation: Dissolve 1.0 mg of the API salt in 1.0 mL of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid. The Formic Acid is critical as it forces the equilibrium toward the protonated [M+H]+ state, maximizing ESI+ efficiency.

  • Internal Standardization (Self-Validation): Spike all samples and blanks with 10 ng/mL of a deuterated internal standard (IS) (e.g., Amphetamine-d5). The IS peak area must maintain <5% Relative Standard Deviation (RSD) across the run; any deviation instantly flags matrix effects or spray instability.

  • Chromatography: Inject 2 µL onto a C18 UHPLC column (50 x 2.1 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • System Suitability Testing (SST): Inject a double-blank (solvent only) immediately following the highest calibration standard. The blank must show an integrated area of <1% of the Lower Limit of Quantitation (LLOQ) to validate zero column carryover.

  • MS/MS Parameters: Set the capillary voltage to 3.0 kV. Monitor the primary Multiple Reaction Monitoring (MRM) transition of 234.2 → 217.2 (Collision Energy: 15 eV) for quantitation, and 234.2 → 160.1 (Collision Energy: 35 eV) as the qualifier ion.

Protocol B: GC-EI-MS (Fingerprinting Alternative)
  • Free-Basing (Causality-Driven Prep): Dissolve 1.0 mg of the HCl salt in 1 mL of 1M NaOH (aq) to neutralize the hydrochloride. Extract the free base using 1 mL of GC-grade Hexane. Dry the organic layer over anhydrous Na2SO4 to prevent water from entering the GC column, which degrades the stationary phase.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto an HP-5MS column (30 m x 0.25 mm x 0.25 µm). Use Helium carrier gas at 1.0 mL/min. Program the oven: 100°C (hold 1 min), ramp at 15°C/min to 280°C.

  • Mass Spectrometry: Operate the EI source at 70 eV. Scan range: m/z 40-300.

  • Tune Validation: Prior to the run, inject Perfluorotributylamine (PFTBA) to validate mass axis calibration and isotopic abundance ratios.

W prep Sample Preparation (IS Spiking & Dilution) chrom Chromatographic Separation (UHPLC C18) prep->chrom ion Ionization (ESI+ with 0.1% FA) chrom->ion mass Mass Analysis (QqQ MRM Transitions) ion->mass data Data Processing (SST & Carryover Check) mass->data

Fig 2: Self-validating analytical workflow for LC-MS/MS characterization of the target API.

References

  • Continuous collective analysis of chemical reactions Source: ChemRxiv URL:[Link]

  • Unveiling the electron-induced ionization cross sections and fragmentation mechanisms of 3,4-dihydro-2H-pyran Source: AIP Publishing (The Journal of Chemical Physics) URL:[Link]

  • Nanoparticle MALDI-TOF Mass Spectrometry without Fragmentation: Au25(SCH2CH2Ph)18 and Mixed Monolayer Au25(SCH2CH2Ph)18−x(L)x Source: Journal of the American Chemical Society URL:[Link]

Sources

Validation

A Comparative Guide to the Analytical Method Validation of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine hydrochloride

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous validation of analytical methods is n...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality, safety, and efficacy. This guide provides a comprehensive, scientifically-grounded framework for the validation of an analytical method for 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine hydrochloride, a novel amine-based active pharmaceutical ingredient (API). Moving beyond a simple checklist of procedures, this document elucidates the scientific rationale behind experimental choices, offers a comparative analysis of alternative methodologies, and presents a self-validating protocol rooted in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

The validation strategy detailed herein is aligned with the stringent requirements of the International Council for Harmonisation (ICH) Q2(R2) guidelines, as well as the expectations of major regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4] By synthesizing established principles with practical insights, this guide aims to empower researchers to develop and validate robust, reliable, and compliant analytical methods.

The Analytical Challenge: A Molecule-Centric Approach

4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine hydrochloride possesses key structural features that inform the selection and development of a suitable analytical method. The presence of a tertiary-butylphenyl group provides a strong chromophore, making it amenable to ultraviolet (UV) spectrophotometric detection. The primary amine group, while crucial for its pharmacological activity, can present chromatographic challenges, such as peak tailing on traditional silica-based columns due to interactions with residual silanols. The hydrochloride salt form generally imparts good aqueous solubility, simplifying sample preparation.[5][6][7]

Given these characteristics, a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is proposed as the primary analytical technique. This choice is predicated on RP-HPLC's proven robustness, precision, and its ability to separate the parent compound from potential impurities and degradation products, a critical requirement for a stability-indicating assay.[5][8]

Proposed Analytical Method: A Stability-Indicating RP-HPLC-UV Assay

The following RP-HPLC method is designed to provide optimal separation and quantification of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine hydrochloride.

ParameterConditionRationale
Instrument HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detectorStandard equipment ensuring reproducibility.
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides excellent hydrophobic retention for the nonpolar tert-butylphenyl moiety. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in AcetonitrileTFA acts as an ion-pairing agent to improve the peak shape of the primary amine by masking residual silanol interactions on the column. Acetonitrile is a common organic modifier providing good peak resolution.
Gradient 0-2 min: 20% B2-15 min: 20% to 80% B15-17 min: 80% B17-18 min: 80% to 20% B18-25 min: 20% B (equilibration)A gradient elution is necessary to ensure elution of the main peak with a reasonable retention time and to separate it from potential, more hydrophobic degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 225 nmThe tert-butylphenyl group is expected to have a strong absorbance in the lower UV range. 225 nm is chosen to maximize sensitivity.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Using a mixture of the mobile phase components as the diluent ensures sample compatibility and good peak shape.

The Validation Protocol: A Pillar of Trustworthiness

The objective of this validation protocol is to demonstrate that the proposed analytical method is fit for its intended purpose, which is the quantification of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine hydrochloride in the drug substance and the determination of its purity and stability.[3][9]

Experimental Workflow for Method Validation

G cluster_0 Method Development & Optimization cluster_1 Validation Protocol Dev Method Development Spec Specificity Dev->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob SST System Suitability Rob->SST Acid Acid Hydrolysis Acid->Spec Base Base Hydrolysis Base->Spec Ox Oxidation Ox->Spec Therm Thermal Therm->Spec Phot Photolytic Phot->Spec

Caption: Workflow for the validation of the analytical method.

Specificity (including Forced Degradation)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10][11]

Experimental Protocol:

  • Blank Analysis: Inject the diluent to ensure no interfering peaks at the retention time of the analyte.

  • Impurity Spiking (if available): Spike the analyte with known impurities and demonstrate their resolution from the main peak.

  • Forced Degradation Studies: Subject the drug substance to stress conditions to generate potential degradation products.[2][12][13] The goal is to achieve 5-20% degradation of the active ingredient.

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[14][15]

    • Thermal Degradation: Dry heat at 105 °C for 48 hours.

    • Photolytic Degradation: Expose the solid drug substance to UV light (200 watt-hours/square meter) and cool white fluorescent light (1.2 million lux-hours) as per ICH Q1B guidelines.

Analyze all stressed samples and assess the peak purity of the analyte using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[11] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[11]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Prepare at least five concentrations ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

Experimental Protocol:

  • Prepare a placebo (if a drug product is being tested) or use the diluent for the drug substance.

  • Spike the placebo/diluent with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

  • The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both studies.

Acceptance Criteria:

  • RSD for repeatability ≤ 2.0%.

  • RSD for intermediate precision ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The detection limit is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13] The quantitation limit is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

Experimental Protocol (based on Signal-to-Noise Ratio):

  • Prepare a series of dilute solutions of the analyte.

  • Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[8]

Experimental Protocol:

  • Vary the following parameters one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak area, and resolution.

Acceptance Criteria:

  • System suitability parameters should still be met.

  • The changes in results should be minimal and within acceptable limits.

System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[8]

Experimental Protocol:

  • Prepare a system suitability solution containing the analyte and a known impurity or a closely eluting compound.

  • Inject this solution five times before starting any sample analysis.

Acceptance Criteria:

  • RSD of peak area ≤ 2.0%.

  • Tailing factor ≤ 2.0.

  • Theoretical plates > 2000.

  • Resolution between the analyte and the closest eluting peak > 2.0.

Summary of Validation Parameters and Hypothetical Results
Validation ParameterAcceptance CriteriaHypothetical ResultStatus
Specificity No interference at the analyte's retention time. Peak purity angle < purity threshold.No interference observed. Peak purity passed in all stressed samples.Pass
Linearity (r²) ≥ 0.9990.9998Pass
Range 50% - 150% of target concentration50 µg/mL - 150 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%Pass
Precision (Repeatability RSD) ≤ 2.0%0.8%Pass
Precision (Intermediate RSD) ≤ 2.0%1.2%Pass
LOD S/N ratio ~ 3:10.1 µg/mLPass
LOQ S/N ratio ~ 10:10.3 µg/mLPass
Robustness System suitability criteria metAll parameters met under varied conditions.Pass

Comparison with Alternative Analytical Methods

While RP-HPLC-UV is a robust and widely accepted method for pharmaceutical analysis, other techniques could be considered. The choice of method depends on the specific requirements of the analysis, such as the need for higher sensitivity, structural elucidation, or speed.

MethodPrincipleAdvantagesDisadvantagesSuitability for this Topic
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity; provides structural information.Requires derivatization for non-volatile compounds; high temperatures can cause degradation.Less suitable due to the low volatility of the hydrochloride salt. Derivatization would be necessary.
Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC separation coupled with mass spectrometric detection.Extremely high sensitivity and specificity; can identify and quantify unknown impurities and degradants.Higher cost and complexity compared to HPLC-UV; potential for matrix effects.Highly suitable for impurity profiling and structural elucidation during development, but may be overly complex for routine QC.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase.Faster separations and lower solvent consumption compared to HPLC.Less universally available instrumentation; method development can be more complex.A viable alternative for high-throughput analysis, but HPLC is more established and widely available.
Capillary Electrophoresis (CE) Separation based on the charge-to-size ratio in an electric field.High separation efficiency; requires very small sample volumes.Lower sensitivity and precision compared to HPLC for some applications.Can be useful for chiral separations if the molecule is chiral, but generally less robust for routine quantification than HPLC.
Justification for the Proposed Method

G cluster_0 Selection Rationale cluster_1 Key Compound Properties cluster_2 Method Attributes Method Proposed Method: RP-HPLC-UV Attr1 Robust & Reliable Method->Attr1 Attr2 Cost-Effective Method->Attr2 Attr3 High Precision & Accuracy Method->Attr3 Attr4 Regulatory Acceptance Method->Attr4 Prop1 Strong UV Chromophore Prop1->Method Enables UV Detection Prop2 Primary Amine Group Prop2->Method Requires Peak Shape Control (TFA) Prop3 Good Aqueous Solubility (HCl Salt) Prop3->Method Simplifies Sample Prep Prop4 Non-volatile Prop4->Method Rules out GC

Caption: Rationale for selecting RP-HPLC-UV for the analysis.

For routine quality control and stability testing of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine hydrochloride, the proposed RP-HPLC-UV method offers the optimal balance of performance, cost, and regulatory acceptance. Its ability to separate the API from potential degradation products makes it a true stability-indicating method, which is a critical requirement for ensuring drug safety and quality.[5][8]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the analytical method validation for 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine hydrochloride. By grounding the validation protocol in the principles of the ICH guidelines and providing a clear rationale for the chosen methodology, this document serves as a practical resource for researchers and drug development professionals. The successful validation of this stability-indicating RP-HPLC-UV method will provide a high degree of assurance in the quality and consistency of the analytical data generated, ultimately supporting the development of a safe and effective pharmaceutical product.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. (2025). Preprints.org. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Review on Development and Validation of Stability Indicating Method RP-HPLC on Marketed Formulation. (2025). International Journal for Multidisciplinary Research. [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 22-33. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Quora. (n.d.). Why do amines dissolve in hydrochloric acid?. [Link]

  • Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]

  • Asif, M., et al. (2020). Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. Acta Alimentaria, 49(4), 436-444. [Link]

  • Zhang, Y., et al. (2022). Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. Foods, 11(23), 3845. [Link]

  • van der Westhuizen, J. H., et al. (2022). The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations. Journal of Analytical Methods in Chemistry, 2022, 8868959. [Link]

  • Quest Journals. (n.d.). Development of Validated Stability-Indicating Assay Methods- Critical Review. [Link]

  • European Medicines Agency. (n.d.). Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Validation/Verification of Analytical Procedures. [Link]

  • Pharmaceutical Technology. (2017). Analytical Method Validation Using QbD and QRM. [Link]

  • BioProcess International. (n.d.). Analytical Method Validation for Biopharmaceuticals: A Practical Guide. [Link]

  • IOSR Journal of Pharmacy. (2015). A Review on Step-by-Step Analytical Method Validation. [Link]

  • Pharmaguideline. (2013). Analytical Method Validation Protocol for Pharmaceuticals. [Link]

  • MDPI. (n.d.). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. [Link]

Sources

Comparative

A Strategic Guide to the Structural-Activity Relationship (SAR) of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine Analogs

This guide provides a comprehensive framework for exploring the structural-activity relationships (SAR) of analogs based on the 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl scaffold. Due to the limited publicl...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for exploring the structural-activity relationships (SAR) of analogs based on the 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl scaffold. Due to the limited publicly available SAR data for this specific analog series, this document is structured as a prospective guide. It outlines a logical, experimentally-driven strategy for synthesizing and evaluating novel analogs to map their biological activity, drawing upon established principles in medicinal chemistry.

The core structure features a tetrahydropyran (THP) ring, a privileged scaffold in modern drug discovery. The THP motif is often used as a bioisosteric replacement for a phenyl ring, improving physicochemical properties such as solubility and metabolic stability while maintaining or enhancing biological activity.[1][2] The geminal arrangement of the aryl group and the primary amine at the C4-position creates a rigid three-dimensional orientation of key pharmacophoric features, making it a compelling starting point for optimization.

The Core Scaffold: A Foundation for Discovery

The parent compound, 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine hydrochloride (HCl), serves as our benchmark.[3] Any SAR exploration must logically dissect this molecule into its constituent parts to understand how each component contributes to its interaction with a biological target.

The primary objectives of this proposed SAR study are:

  • To identify the key structural features essential for biological activity.

  • To optimize potency and selectivity for the intended target.

  • To improve "drug-like" properties, including absorption, distribution, metabolism, and excretion (ADME).

For the purpose of this guide, we will assume the biological evaluation involves a primary binding assay to determine affinity (e.g., Kᵢ) and a secondary functional assay to measure efficacy (e.g., EC₅₀ or IC₅₀) at a hypothetical G-protein coupled receptor (GPCR) target.

A Systematic Approach to Analog Design and SAR Exploration

A successful SAR campaign relies on systematic, iterative modifications to the lead compound. We propose a multipronged approach focusing on three key regions of the molecule: the substituted phenyl ring, the primary amine, and the tetrahydropyran core.

Logical Progression of the SAR Investigation

The following diagram illustrates the proposed workflow for systematically exploring the SAR of the lead compound.

SAR_Logic A Lead Compound 4-(3-tBu-Ph)-THP-4-amine B Modification of Phenyl Ring Substituents A->B C Modification of 4-Amino Group A->C D Bioisosteric Replacement of THP Ring A->D E Data Analysis & SAR Model Generation B->E C->E D->E

Caption: A logical workflow for the SAR investigation.

A. Phenyl Ring Modifications: Probing the Hydrophobic Pocket

The 3-tert-butylphenyl group is the primary lipophilic feature, likely interacting with a hydrophobic pocket in the target protein. The size, electronics, and position of this substituent are critical variables.

Experimental Rationale: By systematically altering the substituent on the phenyl ring, we can determine the spatial and electronic requirements of the binding site. For instance, comparing alkyl groups of varying sizes (Table 1, Analogs 1.2-1.4) will define the pocket's dimensions, while moving the substituent (Analog 1.5) will map its topology. Introducing electronically distinct groups (Analogs 1.6-1.7) will probe for potential polar or electrostatic interactions.

Table 1: Proposed Analogs for Phenyl Ring SAR

Analog ID Modification Description Rationale for Synthesis
1.1 Unsubstituted Phenyl Establish a baseline for the contribution of the tert-butyl group.
1.2 3-Methylphenyl Reduce steric bulk while maintaining lipophilicity.
1.3 3-Isopropylphenyl Intermediate steric bulk between methyl and tert-butyl.
1.4 4-tert-Butylphenyl Probe the positional tolerance of the hydrophobic pocket.
1.5 3-Methoxyphenyl Introduce a hydrogen bond acceptor and an electron-donating group.
1.6 3-Chlorophenyl Introduce an electron-withdrawing group with minimal steric change.

| 1.7 | 3-(Trifluoromethyl)phenyl | Add a strong electron-withdrawing group to alter ring electronics. |

B. Amino Group Modifications: Tuning Basicity and H-Bonding

The primary amine (-NH₂) is a key pharmacophoric element. It is basic at physiological pH and can serve as a crucial hydrogen bond donor.

Experimental Rationale: Modifying this group allows us to assess the importance of its basicity and hydrogen-bonding capacity. N-alkylation (Table 2, Analogs 2.1-2.2) will systematically decrease the number of hydrogen bond donors while increasing steric bulk. Acetylation (Analog 2.3) will neutralize the basicity, providing a clear signal on the importance of the positive charge for binding or function.

Table 2: Proposed Analogs for Amino Group SAR

Analog ID Modification Description Rationale for Synthesis
2.1 N-Methylamine Evaluate impact of a single H-bond donor removal and minimal steric addition.
2.2 N,N-Dimethylamine Remove all H-bond donor capacity and assess tolerance for larger N-substituents.
2.3 N-Acetyl Amide Neutralize the basicity to determine the importance of the cationic charge.

| 2.4 | N-Cyclopropylamine | Introduce a conformationally restricted substituent. |

C. Tetrahydropyran Ring Modifications: The Role of the Heteroatom

The oxygen atom within the THP ring is a potential hydrogen bond acceptor. Its replacement with other groups will directly test the significance of this interaction.

Experimental Rationale: Bioisosteric replacement of the THP ring is a classic medicinal chemistry strategy. Substituting the oxygen with carbon (Table 3, Analog 3.1) creates a purely lipophilic cyclohexane ring, removing the H-bond accepting capability. Conversely, replacement with a nitrogen atom (Analog 3.2) introduces a second basic center, which could form new interactions or be detrimental to activity due to charge-charge repulsion.

Table 3: Proposed Analogs for Core Scaffold SAR

Analog ID Modification Description Rationale for Synthesis
3.1 4-Aryl-4-aminocyclohexane Remove the ether oxygen to test the importance of the H-bond acceptor.
3.2 4-Aryl-N-methylpiperidine-4-amine Introduce a second basic center and alter ring conformation.

| 3.3 | 4-Aryl-4-aminothiane | Replace oxygen with sulfur to alter electronics and H-bonding potential. |

Experimental Protocols: Synthesis and Biological Evaluation

Trustworthy SAR data is built upon robust and reproducible experimental methods. The following section outlines a general synthetic pathway and a screening cascade for evaluating the designed analogs.

General Synthetic Pathway

The target amines can be synthesized from the commercially available tetrahydro-4H-pyran-4-one.[4][5] A reliable method is the Strecker synthesis, which provides direct access to the α-aminonitrile intermediate, followed by hydrolysis and any subsequent N-functionalization.[1]

Synthesis_Workflow cluster_synthesis Synthesis A Tetrahydro-4H- pyran-4-one B Strecker Reaction (KCN, NH4Cl) A->B C α-Aminonitrile Intermediate B->C D Grignard Reaction (Aryl-MgBr) C->D E Gem-diaryl Amine Product D->E

Caption: A proposed synthetic route via the Strecker reaction.

Step-by-Step Protocol (Strecker Synthesis):

  • Reaction Setup: To a solution of tetrahydro-4H-pyran-4-one in aqueous ethanol, add ammonium chloride followed by potassium cyanide.

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. Monitor the formation of the α-aminonitrile intermediate by Thin Layer Chromatography (TLC) or LC-MS.

  • Grignard Addition: In a separate flask, prepare the Grignard reagent from the corresponding 3-substituted bromobenzene (e.g., 1-bromo-3-tert-butylbenzene).

  • Coupling: Cool the Grignard reagent to 0°C and slowly add the α-aminonitrile intermediate. Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, filtered, and concentrated. The crude product is purified by column chromatography.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in ether to precipitate the final hydrochloride salt.

Biological Evaluation Workflow

A tiered screening approach ensures efficient use of resources, prioritizing the most promising compounds for more complex assays.

Screening_Cascade A Compound Library (Synthesized Analogs) B Primary Screen: Radioligand Binding Assay (Determine Affinity, Ki) A->B C Data Analysis: Identify Potent Binders B->C D Secondary Screen: Functional Assay (e.g., cAMP) (Determine Efficacy, IC50/EC50) C->D Hits E Data Analysis: Confirm Mechanism (Agonist/Antagonist) D->E F Tertiary Screen: ADME/Tox Profiling (e.g., Microsomal Stability) E->F Confirmed Hits G Lead Candidate Selection F->G

Caption: A tiered workflow for biological evaluation of analogs.

Protocol: Radioligand Binding Assay

  • Preparation: Prepare cell membranes expressing the GPCR target of interest.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a known concentration of a suitable radioligand (e.g., ³H-labeled standard), and varying concentrations of the synthesized analog (competitor).

  • Incubation: Incubate the plates at a specified temperature for a set time to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced versus the concentration of the analog. Fit the data to a one-site competition model to determine the IC₅₀, which can be converted to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Conclusion and Future Directions

This guide presents a disciplined and scientifically rigorous framework for elucidating the structure-activity relationship of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine analogs. By systematically modifying the core scaffold and employing robust synthetic and biological evaluation protocols, researchers can efficiently map the chemical space around this promising lead compound.

The data generated from these studies will be invaluable for constructing a predictive SAR model, guiding the design of future generations of analogs with enhanced potency, selectivity, and pharmacokinetic properties, ultimately accelerating the journey from a chemical starting point to a viable drug candidate.

References

  • Mahdavi, S. M., et al. (2014). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iran J Pharm Res.
  • El-Sayed, N. F., et al. (2023).
  • Gasparević, T. M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules.
  • Youngster, L. K., et al. (1990). Novel 4-(aryloxy)
  • Gasparević, T. M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action.
  • Mohanram, I., & Meshram, J. (2014). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. ISRN Organic Chemistry.
  • Zhao, L., et al. (2013). Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity. Bioorg Med Chem Lett.
  • Google Patents. (n.d.). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt....
  • Faghih, Z., et al. (2014).
  • PubMed. (2020). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. Retrieved from [Link]

  • MDPI. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl proper disposal procedures

As a Senior Application Scientist, I approach the handling and disposal of specialized research chemicals with a strict adherence to both mechanistic chemistry and established regulatory frameworks. The compound 4-(3-(te...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling and disposal of specialized research chemicals with a strict adherence to both mechanistic chemistry and established regulatory frameworks. The compound 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl is a highly substituted, lipophilic amine salt. Due to its structural pharmacophore—a tetrahydropyran ring coupled with an aryl amine—it must be treated with the precautionary protocols reserved for High-Potency Active Pharmaceutical Ingredients (HPAPIs) [1].

Below is the comprehensive, step-by-step operational and disposal guide designed to ensure laboratory safety, prevent environmental contamination, and maintain strict regulatory compliance.

Chemical Profile & Waste Classification

Before executing any disposal protocol, it is critical to understand the physicochemical properties of the target compound. The presence of the tert-butyl group significantly increases the compound's lipophilicity, while the hydrochloride (HCl) salt formation ensures aqueous solubility.

Table 1: Physicochemical Properties & Waste Routing

Property/ParameterCharacterizationWaste Stream Classification
Physical State Solid (Crystalline Powder)Hazardous Organic Solid
Solubility Soluble in water, DMSO, and methanolAqueous/Organic Liquid Waste
Reactivity Stable under standard conditionsNon-reactive (Avoid strong oxidizers)
Hazard Profile Irritant, potential CNS activity, HPAPIToxic / Regulated Medical Waste
Halogen Status Contains Chloride (HCl salt)Halogenated Waste (Facility dependent)

Hazard Assessment & Mechanistic Causality

Standard waste disposal often dictates neutralizing acids and bases. However, do not add strong bases (e.g., NaOH, KOH) to liquid waste streams containing this compound.

The Causality: The HCl salt is water-soluble. Introducing a strong base deprotonates the amine, converting it back into its freebase form. Because of the bulky, highly lipophilic 3-(tert-butyl)phenyl group, the freebase is entirely insoluble in water. This will cause immediate precipitation, leading to the clogging of waste lines, contamination of glassware, and a drastically increased risk of dermal absorption (as the freebase easily penetrates nitrile PPE and the stratum corneum) [2].

NeutralizationRisk AmineSalt Amine HCl Salt (Water Soluble) Base Addition of Strong Base (NaOH) AmineSalt->Base Freebase Freebase Amine (Water Insoluble) Base->Freebase Consequence Precipitation & Waste Line Clogging Freebase->Consequence

Mechanistic pathway illustrating the risk of freebase precipitation when neutralizing amine HCl salts.

Operational Pre-Disposal Handling

To ensure a self-validating safety system, all handling prior to disposal must occur under strict engineering controls.

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all transfers, weighing, and solvent mixing inside a Class II Biological Safety Cabinet (BSC) or a certified Chemical Fume Hood with a face velocity of 80–100 fpm [2].

  • PPE Requirements: Don standard laboratory attire, chemical-splash goggles, and double-layer nitrile gloves . If handling bulk powder outside of negative pressure, an N95 or P100 particulate respirator is mandatory to prevent inhalation of aerosolized API dust.

  • Secondary Containment: Place all primary waste collection vessels inside a secondary high-density polyethylene (HDPE) tray to capture accidental spills.

Step-by-Step Disposal Procedures

Laboratory waste must be segregated at the source to prevent incompatible chemical reactions and to comply with Resource Conservation and Recovery Act (RCRA) guidelines [3].

A. Solid Waste Disposal (Powders, Vials, and Contaminated PPE)
  • Collection: Sweep up any residual powder using a disposable, anti-static micro-spatula. Do not use compressed air or dry sweeping brushes, which will aerosolize the compound.

  • Containment: Place all empty source vials, contaminated weighing boats, pipette tips, and the outer layer of your nitrile gloves into a puncture-resistant, sealable HDPE solid waste container.

  • Labeling: Affix a hazardous waste tag immediately. Label as: "Hazardous Solid Waste: Toxic Organic Amine Hydrochloride (HPAPI)."

  • Routing: Submit the container to your Environmental Health and Safety (EHS) department for high-temperature incineration . Thermal destruction is the only acceptable method to break down the stable tetrahydropyran ring.

B. Liquid Waste Disposal (Aqueous and Solvent Solutions)
  • Segregation: Determine the primary solvent used.

    • If dissolved in Water/DMSO/Methanol: Route to standard "Hazardous Organic Liquid Waste."

    • If dissolved in Dichloromethane (DCM) or Chloroform: Route to "Halogenated Liquid Waste."

  • Transfer: Using a dedicated funnel, slowly decant the solution into the appropriate EHS-approved liquid waste carboy.

  • Rinsing: Triple-rinse the primary reaction vessel with a compatible solvent (e.g., methanol) and add the rinsate to the waste carboy.

  • Capping & Logging: Seal the carboy tightly (do not leave funnels in the neck). Log the exact volume and chemical name on the waste manifest.

WasteWorkflow Start 4-(3-(tert-Butyl)phenyl)tetrahydro- 2H-pyran-4-amine HCl Waste Solid Solid Waste (Powder, PPE, Vials) Start->Solid Liquid Liquid Waste (Solvent/Aqueous Solutions) Start->Liquid SolidContainer HDPE Solid Waste Container Label: Toxic Organic Solid Solid->SolidContainer LiquidContainer Liquid Waste Carboy Label: Organic Solvent + Amine HCl Liquid->LiquidContainer Incineration High-Temperature Incineration (Thermal Destruction) SolidContainer->Incineration LiquidContainer->Incineration

Waste segregation and thermal destruction pathway for tetrahydropyran amine derivatives.

Spill Response & Emergency Protocols

In the event of a breach of containment, immediate and calculated action is required to mitigate exposure.

For Solid Powder Spills:

  • Isolate: Evacuate personnel from the immediate vicinity (minimum 5-foot radius).

  • Suppress Aerosols: Do not sweep. Gently cover the spilled powder with absorbent lab wipes lightly dampened with water or methanol.

  • Collect: Carefully scoop the dampened wipes and the underlying powder into a solid waste container using a plastic scraper.

  • Decontaminate: Wash the spill surface with a 10% bleach solution or a commercial detergent, followed by a methanol wipe-down to remove lipophilic residues.

For Liquid Spills:

  • Absorb: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads).

  • Neutralize: Do not attempt to chemically neutralize the spill on the benchtop.

  • Dispose: Transfer the saturated absorbent into a solid hazardous waste container and label it as chemically contaminated debris.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Management. U.S. EPA. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl
Reactant of Route 2
4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine HCl
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